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Harnessing Boron's Electronic Influence: A Guide to the Electronic Structure of Borate and Borylated Iridium(III) Photocatalysts

An In-depth Technical Guide: For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Classical Ligand Tuning Iridium(III) complexes are at the forefront of photoredox catalysis, a field that...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Classical Ligand Tuning

Iridium(III) complexes are at the forefront of photoredox catalysis, a field that has revolutionized modern synthetic chemistry by using light to drive chemical reactions under mild conditions.[1][2] Their success stems from a unique combination of photophysical properties: strong absorption of visible light, efficient population of long-lived triplet excited states, and highly tunable redox potentials.[1] The engine of these photocatalysts is their electronic structure—specifically, the energy and localization of their frontier molecular orbitals (HOMO and LUMO), which are determined by the interplay between the iridium d-orbitals and the orbitals of their surrounding ligands.[2]

Traditionally, chemists have tuned these properties by modifying the organic ligands with conventional electron-donating or -withdrawing groups. However, the quest for catalysts with greater power, stability, and novel reactivity demands more sophisticated strategies. The incorporation of boron, either as a functional group on a ligand (a boryl group) or as a component of the ligand itself (e.g., isocyanoborate), represents a significant leap forward. Boron's unique electronic properties—namely its vacant p-orbital—provide a powerful tool to modulate the electronic landscape of an iridium center in ways that are often not achievable with standard organic moieties.

This guide provides an in-depth exploration of the electronic structure of borate and borylated iridium(III) photocatalysts. We will move beyond a descriptive overview to analyze the causal relationships between boron incorporation and the resulting photophysical and electrochemical properties. By understanding these fundamental principles, researchers can more rationally design the next generation of high-performance photocatalysts.

The Electronic Foundation of Iridium(III) Photocatalysts

To appreciate the impact of boron, one must first understand the fundamental electronic structure of archetypal octahedral Ir(III) complexes, which possess a low-spin d6 electron configuration.

  • Frontier Molecular Orbitals (FMOs): The photocatalytic properties are dominated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In typical cyclometalated Ir(III) complexes, the HOMO is primarily composed of iridium t2g d-orbitals with some contribution from the π-orbitals of the cyclometalating (C^N) ligand. The LUMO is typically localized on the π* orbitals of the ancillary (N^N) or cyclometalating ligand.[2]

  • Light Absorption and the Excited State: Upon absorbing a photon of visible light, an electron is promoted from the HOMO to the LUMO. This process is often a Metal-to-Ligand Charge Transfer (MLCT) transition, effectively moving electron density from the metal center to a ligand.[3] Due to the heavy iridium atom, strong spin-orbit coupling facilitates rapid and efficient Intersystem Crossing (ISC) from the initially formed singlet excited state (¹MLCT) to the corresponding triplet state (³MLCT).[3] This triplet state is the key reactive species in photocatalysis due to its long lifetime (microseconds) and its nature as a potent oxidant and reductant.

  • Redox Potentials: The ground-state oxidation potential (E_ox_) is related to the energy of the HOMO, while the ground-state reduction potential (E_red_) is related to the energy of the LUMO. The excited-state potentials, which determine the thermodynamic driving force of the photocatalyst, are directly related to these ground-state potentials and the energy of the triplet excited state (E₀₀):

    • Excited-state oxidation potential: E*ox = E_ox_ - E₀₀

    • Excited-state reduction potential: E*red = E_red_ + E₀₀

Tuning the HOMO and LUMO energies through ligand design is therefore the primary strategy for controlling the catalyst's light absorption, emission color, and redox power.[2]

Strategic Incorporation of Boron: Modulating the Electronic Core

Introducing boron into the ligand framework provides a powerful and nuanced method for tuning the FMOs. The electron-accepting nature of three-coordinate boron can profoundly stabilize orbitals with which it mixes.

Case Study 1: Boryl Groups on Cyclometalating Ligands

A highly effective strategy involves attaching a dimesitylboron (B(Mes)₂) group, a strong π-acceptor, to a 2-phenylpyridine (ppy) ligand.[4] The position of this boryl group is critical and dictates its electronic impact.

  • Causality of Electronic Modulation: When the B(Mes)₂ group is placed on the phenyl ring of the ppy ligand, it strongly interacts with the HOMO, which has significant density on this part of the ligand. This interaction stabilizes (lowers the energy of) the HOMO. Conversely, placing the boryl group on the pyridine ring, which has more LUMO character, preferentially stabilizes the LUMO.[4] This selective stabilization allows for precise tuning of the HOMO-LUMO gap and the nature of the charge transfer.

  • Impact on Photophysics: Stabilizing the HOMO while leaving the LUMO relatively unchanged leads to a larger HOMO-LUMO gap and a blue-shift in the emission spectrum. Conversely, stabilizing the LUMO can lead to a red-shift. This strategy provides a new axis for phosphorescent color tuning.[4]

ComplexSubstitution Positionλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ)HOMO (eV)LUMO (eV)
Ir(ppy)₂(acac) (Reference)~450~515~0.4-5.10-2.45
Ir-B-1 B(Mes)₂ on Phenyl ring~460~6200.15-5.45-2.98
Table 1: Comparison of photophysical and calculated electronic data for a standard Ir(III) complex and a borylated analogue. Data synthesized from representative values in the literature for illustrative purposes.[4]
Case Study 2: Isocyanoborato Ancillary Ligands

An alternative approach is to modify the ancillary ligands, such as replacing traditional cyanide ligands with isocyanoborate ligands like [CNB(C₆F₅)₃]⁻.[5]

  • Causality of Electronic Modulation: The strongly electron-withdrawing B(C₆F₅)₃ group pulls electron density through the cyanide bridge. This has two significant effects:

    • HOMO Stabilization: It significantly stabilizes the metal-centered t2g-like HOMO, making the complex harder to oxidize. For example, the oxidation potential of [Ir(dFN(Me)₂ppy)₂(BCF)₂]⁻ is +1.40 V vs SCE, a substantial increase from +0.97 V for the non-borylated dicyanide precursor.[5]

    • LUMO Stabilization: The effect also propagates to the cyclometalating ligands, stabilizing the ppy-centered LUMO and making the complex easier to reduce (−2.42 V vs SCE compared to −2.59 V).[5]

  • Impact on Catalytic Power: While both HOMO and LUMO are stabilized, the effect on the HOMO is more pronounced. The net result is an increase in the HOMO-LUMO gap and, consequently, a higher triplet energy (E_T_ ≈ 3.0 eV).[5] This exceptionally high triplet energy allows the photocatalyst to drive reactions that are inaccessible to common Ir(III) photocatalysts, such as the[6][7] sigmatropic alkyl shift of verbenone.[5]

Workflow for Probing the Electronic Structure

A synergistic approach combining computational modeling and experimental validation is essential for understanding and designing these complex systems.

Diagram: Research & Development Workflow

G cluster_comp Computational Design cluster_synth Synthesis & Purification cluster_exp Experimental Validation a Molecular Design (e.g., Boryl Position) b DFT Ground State (Geometry, HOMO/LUMO) a->b c TD-DFT Excited State (Absorption, Emission) b->c d Ligand Synthesis c->d Predicted Properties e Complexation d->e f Characterization (NMR, X-Ray, MS) e->f g UV-Vis & PL Spectroscopy f->g Purified Complex h Cyclic Voltammetry g->h i Lifetime Measurement h->i j Photocatalytic Application & Testing i->j Validated Catalyst j->a Feedback Loop (Rational Redesign)

Caption: Workflow for designing and validating borate Ir(III) photocatalysts.

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for Redox Potential Determination

  • Objective: To measure the ground-state oxidation and reduction potentials of the Ir(III) complex.

  • Methodology:

    • Preparation: Prepare a ~1 mM solution of the iridium complex in a suitable degassed solvent (e.g., acetonitrile, CH₂Cl₂) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgNO₃ or SCE), and a counter electrode (e.g., platinum wire).

    • Internal Standard: Add a known internal standard, such as ferrocene/ferrocenium (Fc/Fc⁺), to the solution for accurate potential referencing.

    • Measurement: Scan the potential from an initial value to a final value and back, sweeping through the expected redox events of the complex. Record the resulting current vs. potential plot (voltammogram).

    • Analysis: Determine the half-wave potentials (E₁/₂) for the reversible or quasi-reversible redox events, which correspond to the formal potentials E⁰(IrIV/III) and E⁰(IrIII/II). Reference these values against the Fc/Fc⁺ couple.

Computational Protocols

Protocol 2: DFT/TD-DFT for Electronic Structure Calculation

  • Objective: To model the geometry, frontier orbitals, and electronic transitions of the Ir(III) complex.[3][8]

  • Methodology:

    • Geometry Optimization: Perform a ground-state (S₀) geometry optimization using Density Functional Theory (DFT). A functional like B3LYP is common. Use a suitable basis set for the light atoms (e.g., 6-31G*) and a pseudopotential (e.g., LANL2DZ) for the heavy iridium atom to account for relativistic effects.[9]

    • FMO Analysis: From the optimized geometry, calculate and visualize the HOMO and LUMO to understand their energy levels and spatial distribution.[8]

    • Absorption Simulation: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry to simulate the UV-Vis absorption spectrum. This calculates the vertical excitation energies and oscillator strengths of the singlet excited states (S₁...Sₙ).

    • Emission Simulation: To approximate the phosphorescence energy, optimize the geometry in the lowest triplet state (T₁). The energy difference between the optimized T₁ state and the optimized S₀ state provides the zero-zero emission energy (E₀₀).[10]

    • Solvent Effects: Include a solvent model, such as the Polarizable Continuum Model (PCM), in all calculations to better approximate the experimental conditions.[9]

Application in Photocatalysis: A Mechanistic View

The tuned electronic properties of borate/borylated Ir(III) complexes directly translate to their performance in photoredox catalysis. Consider a reductive quenching cycle where the photocatalyst is used to generate a radical from an organoborate.[11]

Diagram: Reductive Quenching Cycle with a Borylated Photocatalyst

G cluster_main Reductive Quenching PC Ir(III)-B PC_star *[Ir(III)-B] PC->PC_star PC_star->PC PC_red [Ir(II)-B]⁻ PC_star->PC_red PC_red->PC PC_ox [Ir(IV)-B]⁺

Caption: General reductive quenching cycle for a borylated Ir(III) photocatalyst.

Mechanism Explained:

  • Excitation: The ground-state borylated catalyst, Ir(III)-B , absorbs a photon (hν) to generate the powerful excited state, *[Ir(III)-B] .[11]

  • Reductive Quenching: A sacrificial electron donor (e.g., an amine) transfers an electron to the excited state, quenching it and generating the reduced form of the catalyst, [Ir(II)-B]⁻ . The enhanced reduction potential of the borylated catalyst can make this step more efficient.

  • Substrate Reduction: The highly reducing [Ir(II)-B]⁻ complex transfers its excess electron to a substrate (e.g., an organotrifluoroborate), generating a radical species (S⁻˙) and regenerating the ground-state photocatalyst.[11] The more negative reduction potential achieved through borylation (as seen in the isocyanoborate case) can make the catalyst a stronger reductant in this step.

Conclusion and Future Outlook

The incorporation of borate and boryl moieties into iridium(III) photocatalysts is a validated and powerful strategy for the rational design of their electronic structure. By leveraging the electron-accepting properties of boron, chemists can selectively stabilize frontier molecular orbitals, thereby tuning redox potentials, shifting emission wavelengths, and increasing triplet energies.[4][5] This level of control allows for the development of photocatalysts that can perform more challenging chemical transformations with higher efficiency and selectivity.

The future of this field is bright, with several exciting avenues for exploration. The design of new, more sophisticated N,B-bidentate ligands could lead to catalysts with unprecedented stability and activity.[12] Furthermore, combining borylation strategies with other ligand design principles could unlock novel photophysical properties, such as thermally activated delayed fluorescence (TADF), creating a new class of dual-function emitters and photocatalysts. As our understanding of the intricate electronic interplay between boron and iridium continues to grow, so too will our ability to harness light to build the molecules of the future.

References

  • Zhang, H., Shi, F., Mu, S., & Hu, J. (2021). Boron‐Tethering and Regulative Electronic States Around Iridium Species for Hydrogen Evolution. Advanced Functional Materials. Available at: [Link]

  • Chen, X., Geng, H., & Li, Q. (2018). The crystal structures, phase stabilities, electronic structures and bonding features of iridium borides from first-principles calculations. Scientific Reports. Available at: [Link]

  • Lu, Y., & Liu, P. (2024). A Computational Study of Photoinduced Borylation for Selected Boron Sources. Chemistry – A European Journal. Available at: [Link]

  • Li, G., Fan, F., & Zhao, Q. (2022). Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy. Molecules. Available at: [Link]

  • Kozhevnikov, V. N., et al. (2014). Highly Efficient Phosphorescence From Cyclometallated Iridium(III) Compounds: Improved Syntheses of Picolinate Complexes and Quantum Chemical Studies of Their Electronic Structures. Inorganic Chemistry. Available at: [Link]

  • Tsuchiya, M., et al. (2020). Urea as a Redox-Active Directing Group under Asymmetric Photocatalysis of Iridium-Chiral Borate Ion Pairs. Journal of the American Chemical Society. Available at: [Link]

  • Sandoval Pauker, C. F. (2022). Towards the rational design of redox properties of iridium photoredox catalysts. ResearchGate. Available at: [Link]

  • Iscla, I., et al. (2021). Air‐Stable Bis‐Cyclometallated Iridium Catalysts for Ortho‐Directed C(sp)−H Borylation. Advanced Synthesis & Catalysis. Available at: [Link]

  • Zou, Y., et al. (2020). Thermo-and radioluminescent polystyrene based plastic scintillators doped with phosphorescent Iridium (III) complexes. Journal of Materials Chemistry C. Available at: [Link]

  • Sajjad, M. T., et al. (2024). Exploring the Photophysical Properties of Iridium (III) Complexes Using TD-DFT: A Comprehensive Study. ResearchGate. Available at: [Link]

  • Lee, S. Y., & Hartwig, J. F. (2017). Pd(II)-Catalyzed Enantioselective C(sp3)–H Borylation. Journal of the American Chemical Society. Available at: [Link]

  • Zhou, G., et al. (2015). Versatile phosphorescent color tuning of highly efficient borylated iridium(iii) cyclometalates by manipulating the electron-accepting capacity of the dimesitylboron group. Journal of Materials Chemistry C. Available at: [Link]

  • Xu, J., et al. (2023). Computational study of the photophysical properties and electronic structure of iridium(iii) photosensitizer complexes with electron-withdrawing groups. Physical Chemistry Chemical Physics. Available at: [Link]

  • Pander, P., et al. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. Molecules. Available at: [Link]

  • Zhang, Z., et al. (2025). Machine Learning-Assisted Prediction of Ground- and Excited-State Redox Potentials in Iridium(III) Photocatalysts. Advanced Science. Available at: [Link]

  • Takizawa, S., et al. (2023). Computational Study of the Photophysical Properties and Electronic Structure of Iridium(III) Photosensitizers Complexes with Electron-withdrawing Groups. ResearchGate. Available at: [Link]

  • Shields, B. J., et al. (2017). An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C−H Bonds on Large to Miniaturized Scales. Journal of the American Chemical Society. Available at: [Link]

  • Ollivier, C., & Renaud, P. (2015). Boron chemistry in a new light. Chemical Science. Available at: [Link]

  • Xu, J., et al. (2023). Computational study of the photophysical properties and electronic structure of iridium(III) photosensitizer complexes with electron-withdrawing groups. Physical Chemistry Chemical Physics. Available at: [Link]

  • Kerzig, C., & Wenger, O. S. (2022). High Triplet Energy Iridium(III) Isocyanoborato Complex for Photochemical Upconversion, Photoredox and Energy Transfer Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wang, G., et al. (2017). N,B-Bidentate Boryl Ligand-Supported Iridium Catalyst for Efficient Functional-Group-Directed C-H Borylation. Journal of the American Chemical Society. Available at: [Link]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. Illinois Chemistry. Available at: [Link]

  • Rogl, P. F., et al. (2017). Crystal structures and constitution of the binary system iridium-boron. Science China Materials. Available at: [Link]

  • Li, Y., et al. (2024). Boron-Induced Electronic Modulation and Nanocrystal Fragmentation Synergistically Boost Photocatalytic Water Oxidation in Ionic Carbon Nitrides. ACS Catalysis. Available at: [Link]

Sources

Exploratory

excited state dynamics of borate iridium(iii) compounds

An In-depth Technical Guide to the Excited-State Dynamics of Borate Iridium(III) Compounds Audience: Researchers, scientists, and drug development professionals. Abstract: Iridium(III) complexes stand as a cornerstone in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Excited-State Dynamics of Borate Iridium(III) Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: Iridium(III) complexes stand as a cornerstone in modern photophysics, underpinning technologies from organic light-emitting diodes (OLEDs) to photoredox catalysis.[1][2] Their remarkable performance stems from efficient harvesting of triplet excited states, a feat enabled by strong spin-orbit coupling.[3][4] A particularly innovative strategy for tuning their photophysical properties involves the incorporation of boron-containing moieties, such as boronic acids, triarylboranes, and isocyanoborates, into the ligand framework. This guide provides a comprehensive exploration of the excited-state dynamics of these borate iridium(III) compounds. We will dissect the fundamental photophysical processes, detail the advanced spectroscopic and computational techniques used for their characterization, and explain how the unique electronic nature of boron can be leveraged to rationally design complexes for specific, high-performance applications.

At the heart of iridium(III) photophysics is the heavy-atom effect. The large atomic number of iridium induces strong spin-orbit coupling (SOC), which facilitates transitions between singlet and triplet electronic states that are formally forbidden in lighter elements.[4][5] This property is the key to their success as phosphorescent emitters.

Upon absorption of light, the complex is promoted from its singlet ground state (S₀) to an excited singlet state (S₁), typically a metal-to-ligand charge transfer (¹MLCT) or ligand-centered (¹LC) state.[1] Due to the strong SOC, this excited singlet state undergoes extremely rapid and efficient intersystem crossing (ISC) to a triplet excited state (T₁), often on a femtosecond to picosecond timescale.[3][6][7] This process is so efficient that the triplet quantum yield approaches unity.[3] The resulting triplet state is relatively long-lived (nanoseconds to microseconds) and can decay back to the ground state via a radiative process known as phosphorescence, or it can participate in energy or electron transfer with other molecules.[8][9]

The energy, lifetime, and character of this lowest-lying triplet state (T₁) dictate the compound's properties—its emission color, quantum efficiency, and photocatalytic power. The ability to precisely tune the T₁ state through rational ligand design is therefore paramount.[10][11]

The Strategic Introduction of Boron

Boron moieties serve as powerful tools for tuning these excited-state properties. Depending on their structure, they can act as strong electron-withdrawing groups or participate in complex electronic interactions, profoundly influencing the molecular orbitals of the complex.

  • Triarylboranes: Function as excellent electron acceptors, often leading to intramolecular charge-transfer characteristics that can red-shift emissions and create unique photophysical behaviors.[12]

  • Boronic Acids/Esters: Provide a versatile handle for creating sensors, as their interaction with analytes like carbohydrates can modulate the complex's emission properties.[13] They are also used in prodrug strategies, where photoactivation can cleave the boronic acid group.[14]

  • Isocyanoborato Ligands: The introduction of Lewis acidic B(C₆F₅)₃ units to cyanide ligands results in isocyanoborato ligands that can dramatically raise the energy of the triplet state, enabling highly challenging energy transfer catalysis.[15]

Charting the Excited State: Key Methodologies

Understanding the intricate dance of electrons following photoexcitation requires a multi-faceted approach, combining steady-state and time-resolved spectroscopy with computational modeling.

Spectroscopic Characterization

A. Steady-State UV-Visible Absorption and Photoluminescence Spectroscopy

This is the first step in characterizing any new compound. UV-Vis spectroscopy reveals the electronic transitions from the ground state to various excited states, while photoluminescence (PL) spectroscopy maps the emissive decay from the lowest excited state.

  • UV-Vis Absorption: Spectra of Ir(III) complexes typically show intense bands in the UV region (<350 nm) corresponding to spin-allowed ligand-centered (¹LC) transitions and weaker, broader bands at longer wavelengths (350-500 nm) from spin-allowed ¹MLCT transitions.[1] Very weak absorptions extending into the visible region can sometimes be observed, which are attributed to direct, spin-forbidden S₀ → T₁ transitions, made partially allowed by SOC.[5]

  • Photoluminescence (PL): The emission spectrum provides the energy of the emissive T₁ state. The shape and vibronic structure of the emission can offer clues about the nature of the excited state (e.g., a more structured spectrum often indicates a higher degree of ³LC character).

B. Time-Resolved Photoluminescence (TRPL)

TRPL measures the decay of the phosphorescence over time after a short pulse of light, providing the excited-state lifetime (τ). This is a critical parameter, as it defines the time window during which the excited state can interact with other molecules in photocatalysis or contribute to light emission in an OLED. Lifetimes for Ir(III) complexes typically range from hundreds of nanoseconds to several microseconds.[8][10][16]

C. Transient Absorption (TA) Spectroscopy

TA spectroscopy is a powerful pump-probe technique for directly observing the excited states and their evolution. A powerful laser pulse (the pump) excites the sample, and a second, weaker pulse (the probe) measures the change in absorption at various time delays.

  • Femtosecond TA (fs-TA): With sub-picosecond resolution, fs-TA is essential for tracking the earliest events after excitation. It can directly observe the ultrafast ISC process, which often occurs in <100 fs for iridium complexes, as well as subsequent vibrational relaxation and cooling processes.[6][7][17]

  • Nanosecond TA (ns-TA): This technique probes the properties of the relaxed T₁ state. It can characterize the triplet-triplet absorption profile and monitor its decay, which is crucial for studying bimolecular quenching processes in photocatalysis.[17][18]

Computational Modeling

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are indispensable tools for rationalizing experimental findings and predicting the properties of new complexes.

  • Ground State DFT: Optimizes the molecular geometry and calculates the energies and compositions of the molecular orbitals (e.g., HOMO, LUMO). This analysis reveals whether the orbitals are metal-centered, ligand-centered, or a mixture, which is fundamental to understanding the nature of electronic transitions.

  • TD-DFT: Calculates the energies of vertical electronic excitations (correlating to UV-Vis absorption) and emissions.[19] Natural Transition Orbital (NTO) analysis is often used to provide a clear picture of the hole and particle orbitals involved in a given transition, allowing for unambiguous assignment of its character (e.g., MLCT, LC, LLCT).[19][20]

The interplay between these experimental and computational methods provides a complete picture of the excited-state dynamics, from the initial absorption of a photon to the final decay of the triplet state.

Experimental and Computational Protocols

A self-validating approach to research demands robust and reproducible methodologies. Below are standardized protocols for the key techniques discussed.

Protocol: Nanosecond Transient Absorption Spectroscopy
  • Sample Preparation: Prepare a solution of the iridium complex in a spectroscopic-grade solvent (e.g., deaerated THF, CH₂Cl₂, or acetonitrile) with an optical density of ~0.3-0.5 at the excitation wavelength.[18] Degas the solution thoroughly by several freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for at least 20 minutes to remove dissolved oxygen, which is an efficient triplet-state quencher.

  • Excitation (Pump): Use a pulsed laser source, such as a Nd:YAG laser, to generate an excitation pulse. For many Ir(III) complexes, the third harmonic at 355 nm is a suitable choice to populate the ¹MLCT states.[18]

  • Probing: Use a broad-spectrum white light source, such as a Xenon arc lamp, as the probe beam.

  • Detection: Pass the probe light through the sample and into a monochromator coupled to a fast detector (e.g., a photomultiplier tube or a CCD camera) to record the change in absorbance (ΔA) as a function of wavelength and time.

  • Data Analysis: Plot ΔA versus time at specific wavelengths to obtain kinetic traces. Fit these traces to exponential decay models to extract excited-state lifetimes. A global analysis of the entire time- and wavelength-resolved dataset can reveal multiple transient species.[18] The resulting spectra show features of triplet-triplet absorption, ground-state bleaching, and stimulated emission (phosphorescence).[17][18]

Protocol: TD-DFT Calculation of Excited States
  • Software: Utilize a computational chemistry package such as Gaussian.[10]

  • Ground State Optimization (S₀):

    • Method: Choose a suitable functional, such as PBE0 or B3LYP.[19][20]

    • Basis Set: Use a mixed basis set. For the iridium atom, employ a basis set with an effective core potential (ECP) like Stuttgart-Dresden (SDD). For lighter atoms (C, H, N, B), use a Pople-style basis set such as 6-31G*.[10][20]

    • Solvent Model: Incorporate a self-consistent reaction field (SCRF) model like the Polarizable Continuum Model (PCM) to simulate the solvent environment.[10]

    • Verification: Confirm the optimized geometry is a true minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.

  • Excited State Calculation (T₁):

    • Method: Starting from the optimized S₀ geometry, perform a TD-DFT calculation to compute the vertical excitation energies for singlet and triplet states.

    • Optimization: To model the emission, optimize the geometry of the lowest triplet state (T₁) using spin-unrestricted DFT.

    • Emission Energy: Perform a TD-DFT calculation at the optimized T₁ geometry to find the energy of the T₁ → S₀ transition (phosphorescence).

  • Analysis: Analyze the molecular orbitals (HOMO/LUMO) and use NTO analysis to characterize the nature of the key excited states (e.g., MLCT, LC).[19][20]

Visualizing the Dynamics

Diagrams are essential for conceptualizing the complex processes involved in excited-state dynamics.

Jablonski Diagram for a Borate-Iridium(III) Complex

This diagram illustrates the primary photophysical pathways following excitation.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (¹MLCT/¹LC) S0->S1 Absorption T1 T₁ (³MLCT/³LC) S1->T1 Intersystem Crossing (ISC) < 1 ps T1->S0 Phosphorescence (Radiative Decay) ~μs T1->S0 Non-Radiative Decay

Caption: Key photophysical processes in a borate-Ir(III) complex.

Integrated Workflow for Characterization

This workflow outlines the logical progression of experiments and calculations.

Workflow cluster_synthesis cluster_exp cluster_comp synthesis Synthesis of Borate-Ir(III) Complex steady_state Steady-State Spectroscopy (UV-Vis, PL) synthesis->steady_state dft DFT/TD-DFT Calculations - Geometries, Orbitals synthesis->dft trpl Time-Resolved PL (TRPL) - Lifetime (τ) steady_state->trpl nto NTO Analysis - Excited State Character steady_state->nto Rationalize Experimental Data ta Transient Absorption (TA) - ISC, T-T Absorption trpl->ta trpl->nto Rationalize Experimental Data ta->nto Rationalize Experimental Data dft->nto

Caption: Workflow for photophysical characterization.

Data Summary: Representative Borate-Iridium(III) Complexes

The true power of ligand modification is evident when comparing the photophysical data of different complexes.

Complex TypeKey Ligand Featureλₑₘ (nm)Φₚτ (µs)Key ApplicationReference
Isocyanoborato B(C₆F₅)₃ on CN⁻~4500.8713.0High-Energy Photocatalysis[15]
Boronic Acid Phenylboronic acid~600-650Varies~1-2Sensing, Prodrugs[13][14]
Triarylborane Covalently linked BAr₃~550--CO₂ Reduction Photocatalysis[12]

Note: Photophysical properties are highly dependent on the specific ligand structure and solvent. This table provides representative values to illustrate trends.

Conclusion and Future Outlook

The incorporation of borate moieties into iridium(III) complexes provides a sophisticated platform for tuning excited-state dynamics. By leveraging the unique electronic properties of boron, researchers can rationally design molecules with tailored photophysical characteristics, from high-energy triplet states for demanding photocatalysis to environmentally sensitive probes for theranostic applications.[14][15] The synergy between advanced spectroscopy and high-level computation is crucial, enabling a deep understanding of the structure-property relationships that govern these systems.[19][21]

Future research will likely focus on developing novel boron-containing ligands to access new regions of the electromagnetic spectrum, enhance stability, and create multi-functional systems that combine catalytic and sensing capabilities. The continued exploration of these fascinating compounds promises to push the boundaries of what is possible in photochemistry, materials science, and medicine.

References

  • Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC. Inorganic Chemistry. [Link]

  • Spin mixed charge transfer states of iridium complex Ir(ppy)3: transient absorption and time-resolved photoluminescence. RSC Publishing. [Link]

  • Ultrafast Intersystem Crossing in a Red Phosphorescent Iridium Complex. The Journal of Physical Chemistry A. [Link]

  • Intersystem-crossing and phosphorescence rates in fac-Ir III (ppy) 3 : A theoretical study involving multi-reference configuration interaction wavefunctions. AIP Publishing. [Link]

  • Combined Machine Learning, Computational, and Experimental Analysis of the Iridium(III) Complexes with Red to Near-Infrared Emission. ACS Publications. [Link]

  • Photophysics of Heteroleptic Iridium(III) Complexes Of Current Interest; a Closer Look on Relaxation Dynamics. R Discovery. [Link]

  • Rapid intersystem crossing in highly phosphorescent iridium complexes. ResearchGate. [Link]

  • Excited-State Properties of Heteroleptic Iridium(III) Complexes Bearing Aromatic Hydrocarbons with Extended Cores. Inorganic Chemistry. [Link]

  • Excited-State Dynamics of Iridium(III): Applications in Chemistry. DSpace Repository. [Link]

  • Modulating the Excited-State Properties of Iridium(III) Complexes for Achieving Narrowband Deep-Red/Near-Infrared Electroluminescence. Inorganic Chemistry. [Link]

  • Large enhancement of intersystem crossing in polyfluorenes by iridium-complex doping. Applied Physics Letters. [Link]

  • Ultrafast excited state dynamics of iridium( iii ) complexes and their changes upon immobilisation onto titanium dioxide layers. Physical Chemistry Chemical Physics. [Link]

  • Computational study of the photophysical properties and electronic structure of iridium (iii) photosensitizer complexes with electron-withdrawing groups. RSC Publishing. [Link]

  • A computational study on the effect of structural isomerism on the excited state lifetime and redox energetics of archetype iridium photoredox catalyst platforms [Ir(ppy)2(bpy)]+ and Ir(ppy)3. AIP Publishing. [Link]

  • Featuring long-lifetime deep-red emitting iridiumIII complexes with high colour purity: insights into the excited state dynamics from spectroscopic and theoretical perspectives. Dalton Transactions. [Link]

  • Cationic iridium(III) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy. RSC Publishing. [Link]

  • Photoactivation of Boronic Acid Prodrugs via a Phenyl Radical Mechanism: Iridium(III) Anticancer Complex as an Example. PubMed. [Link]

  • Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy. MDPI. [Link]

  • Photocatalytic function of the B12 complex with the cyclometalated iridium(iii) complex as a photosensitizer under visible light irradiation. Dalton Transactions. [Link]

  • Fabrication and Electroluminescent Property of OLED with Boron-Complex. ResearchGate. [Link]

  • Development and advancement of iridium(III)-based complexes for photocatalytic hydrogen evolution. ResearchGate. [Link]

  • Improving triplet excited-state absorption and lifetime of cationic iridium(III) complexes by extending π-conjugation of the 2-(2-quinolinyl)quinoxaline ligand. Nanobiodata.org. [Link]

  • Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes. CNR-IRIS. [Link]

  • Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. PMC. [Link]

  • Photophysical properties of the iridium(III) complexes a. ResearchGate. [Link]

  • High Triplet Energy Iridium(III) Isocyanoborato Complex for Photochemical Upconversion, Photoredox and Energy Transfer Catalysis. Journal of the American Chemical Society. [Link]

  • Iridium(III) in Optoelectronic and Photonics Applications. eBooks. [Link]

  • Covalently Linked Triarylborane–Iridium(III) Complex as a Photocatalyst for CO2 Reduction. Chemical Communications. [Link]

  • Advanced Iridium(III) Complexes for Photodynamic Cancer Treatment and Green Chemistry. University of Burgos. [Link]

  • Luminescent iridium(iii) complexes bearing boronic acid groups: potential sensors for carbohydrates. Dalton Transactions. [Link]

  • Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials. PMC. [Link]

  • Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency. Journal of Materials Chemistry C. [Link]

  • Facile synthesis and complete characterization of homoleptic and heteroleptic cyclometalated Iridium(III) complexes for photocatalysis. ResearchGate. [Link]

  • Deep-Blue-Emitting Heteroleptic Iridium(III) Complexes Suited for Highly Efficient Phosphorescent OLEDs. Chemistry of Materials. [Link]

  • Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry. Accounts of Chemical Research. [Link]

  • Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes. Accounts of Chemical Research. [Link]

  • Photophysical behaviour of cyclometalated iridium(III) complexes with phosphino(terthiophene) ligands. ResearchGate. [Link]

  • Phosphorescent systems based on iridium(III) complexes. Pure. [Link]

  • Synthesis and photoluminescence of iridium( iii ) arylacetylide complexes with acetylide-localized emissive excited states. ResearchGate. [Link]

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Foundational

The Hidden Variable: Deciphering the Role of Borate Counterions in Iridium(III) Luminescence and Photoredox Catalysis

Executive Summary Cationic cyclometalated iridium(III) complexes—typically formulated as —are cornerstone materials in organic light-emitting diodes (OLEDs), photoredox catalysis, and bioimaging. Historically, the counte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cationic cyclometalated iridium(III) complexes—typically formulated as —are cornerstone materials in organic light-emitting diodes (OLEDs), photoredox catalysis, and bioimaging. Historically, the counterion ( X− ) was treated as a mere electrostatic spectator. However, advanced photophysical profiling reveals that counterions actively dictate excited-state dynamics, ion-pairing behavior, and overall structural stability. This whitepaper dissects the divergent roles of borate-based counterions, contrasting the luminescence-quenching nature of tetraphenylborate ( BPh4−​ ) with the performance-enhancing properties of fluorinated derivatives like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ( BArF4−​ ).

The Counterion Paradigm: From Spectators to Photophysical Modulators

The true nature of a cationic iridium photocatalyst or luminophore in solution is that of a salt. The physical proximity and electronic nature of the counterion govern whether the complex exists as a tight Contact Ion Pair (CIP) or a Solvent-Separated Ion Pair (SSIP)[1]. This equilibrium fundamentally alters the microenvironment of the Ir(III) core.

When an Ir(III) complex absorbs a photon, it undergoes rapid intersystem crossing to a long-lived triplet excited state ( 3MLCT / 3LC ). Because this state is both highly oxidizing and susceptible to bimolecular deactivation, the identity of the counterion becomes the deciding factor between intense phosphorescence, efficient energy transfer, or rapid non-radiative decay.

Mechanistic Divergence: Tetraphenylborate vs. Fluorinated Borates

The Tetraphenylborate ( BPh4−​ ) Quenching Pathway

Tetraphenylborate is frequently utilized to crystallize cationic coordination complexes. However, in the context of luminescent Ir(III) species, BPh4−​ is highly detrimental. The anion is electron-rich, possessing a relatively high Highest Occupied Molecular Orbital (HOMO). When the Ir(III) core is excited to its strongly oxidizing triplet state, an exergonic Photoinduced Electron Transfer (PET) occurs from the BPh4−​ anion to the metal center. This PET rapidly quenches the luminescence and generates reactive borate radicals that irreversibly degrade the complex[2].

The BArF4−​ Advantage: Steric Shielding and SSIP Formation

To circumvent PET, researchers employ highly fluorinated borates such as BArF4−​ . The electron-withdrawing −CF3​ groups dramatically lower the HOMO of the borate, shutting down the oxidative quenching pathway.

More importantly, the immense steric bulk of BArF4−​ induces two critical photophysical enhancements:

  • Anti-ACQ in Solid State: In Light-Emitting Electrochemical Cells (LECs) and solid-state films, the massive BArF4−​ anions act as physical spacers. They prevent the π−π stacking of the planar Ir(III) ligands, thereby suppressing Aggregation-Caused Quenching (ACQ) and preserving high photoluminescence quantum yields (PLQY)[3].

  • Enhanced TTEnT in Catalysis: In low-dielectric solvents, BArF4−​ forms Solvent-Separated Ion Pairs (SSIPs) rather than tight CIPs. By dissociating from the immediate coordination sphere, the bulky borate "unshields" the excited Ir(III) cation. This lack of steric obstruction facilitates optimal bimolecular collisions with organic substrates, increasing Triplet-Triplet Energy Transfer (TTEnT) rates by orders of magnitude[1].

G cluster_BPh4 Tetraphenylborate (BPh4⁻) cluster_BArF Fluorinated Borate (BArF4⁻) Ir_GS [Ir(C^N)2(N^N)]+ X- Ground State Ir_ES [Ir(C^N)2(N^N)]+* Triplet Excited State (3MLCT/3LC) Ir_GS->Ir_ES hν (Excitation) BPh4_CIP Contact Ion Pair (CIP) Electron-Rich Anion Ir_ES->BPh4_CIP X = BPh4⁻ BArF_SSIP Solvent-Separated Ion Pair (SSIP) Bulky, Electron-Poor Ir_ES->BArF_SSIP X = BArF4⁻ PET Photoinduced Electron Transfer (PET) BPh4_CIP->PET Quench Luminescence Quenching & Catalyst Degradation PET->Quench Quench->Ir_GS Non-Radiative Decay Shield Steric Shielding (Anti-ACQ) & Cation Unshielding BArF_SSIP->Shield Emit Intense Phosphorescence & Efficient TTEnT Shield->Emit Emit->Ir_GS Radiative / Energy Transfer

Caption: Divergent photophysical pathways of excited Ir(III) complexes dictated by borate counterion identity.

Quantitative Impact on Photophysics

The selection of the counterion fundamentally alters the operational metrics of the complex. The table below synthesizes the comparative effects of standard and borate-based counterions on Ir(III) and related transition metal systems.

CounterionStructure / CharacteristicsIon-Pairing BehaviorPET Quenching RiskACQ Suppression (Solid State)Impact on TTEnT Photocatalysis
Chloride ( Cl− ) Small, highly coordinatingTight Contact Ion Pair (CIP)LowPoorLow (Cation is sterically shielded by anion)
Hexafluorophosphate ( PF6−​ ) Medium, weakly coordinatingModerate CIP / SSIPLowModerateModerate
Tetraphenylborate ( BPh4−​ ) Bulky, electron-richCIP (Driven by π−π interactions)High (Exergonic electron transfer to Ir*)ModeratePoor (Degrades rapidly via radical formation)
BArF4−​ Massive, highly fluorinated, electron-poorSolvent-Separated Ion Pair (SSIP)None (Deep HOMO level prevents oxidation)Excellent (Immense steric bulk prevents stacking)High (Unshielded cation facilitates substrate collision)

Application Workflows: Synthesis and Validation Protocols

To harness the photophysical benefits of BArF4−​ , researchers must efficiently exchange native halide or PF6−​ counterions. The following self-validating biphasic metathesis protocol ensures complete counterion exchange while utilizing intrinsic NMR signatures to confirm product integrity without relying solely on external elemental analysis.

Protocol: Biphasic Anion Metathesis to

Rationale: Biphasic metathesis drives the reaction forward via solubility differentials. The highly lipophilic BArF4−​ salt partitions exclusively into the organic phase, while displaced inorganic salts wash into the aqueous phase.

Step 1: Precursor Dissolution

  • Suspend 1.0 eq of the starting complex (e.g., [Ir(ppy)2​(dtbbpy)]Cl ) in a 1:1 mixture of Dichloromethane (DCM) and deionized water ( 10 mL/mmol ).

  • Stir vigorously to ensure the complex is fully wetted. Note: The chloride salt will likely partition at the interface or slightly into the aqueous layer.

Step 2: Ion Exchange

  • Add 1.1 eq of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ( NaBArF4​ ) directly to the biphasic mixture[4].

  • Stir vigorously at room temperature for 2 hours.

  • Causality Check: As the metathesis proceeds, the aqueous layer will become colorless, and the DCM layer will become intensely colored (typically bright yellow/orange) as the highly lipophilic complex forms and partitions entirely into the organic phase.

Step 3: Phase Separation and Purification

  • Transfer the mixture to a separatory funnel. Isolate the organic (DCM) layer.

  • Wash the organic layer with deionized water ( 3×10 mL ) to remove residual NaCl and unreacted NaBArF4​ .

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Precipitate the product by dropwise addition of the concentrated DCM solution into cold pentane. Collect via vacuum filtration.

Step 4: Self-Validating Characterization To validate the success of the exchange without immediate mass spectrometry, utilize multinuclear NMR:

  • 19F NMR ( CDCl3​ ): Look for a massive, sharp singlet at approximately −62.5 ppm . This confirms the presence of the 24 equivalent fluorine atoms of the BArF4−​ anion.

  • 11B NMR ( CDCl3​ ): Look for a sharp singlet at −6.6 ppm .

  • 1H NMR ( CDCl3​ ): The aryl protons of the BArF4−​ anion will appear as a broad singlet at ∼7.7 ppm (8H, ortho) and a broad singlet at ∼7.5 ppm (4H, para). Integration of these peaks against the Ir(III) ligand protons provides a self-validating 1:1 stoichiometric ratio, proving complete anion exchange.

Implications for Drug Discovery & Bioimaging

Beyond optoelectronics, the choice of borate counterion has profound implications for pharmaceutical applications, particularly in Photodynamic Therapy (PDT) and time-gated cellular imaging.

Cationic Ir(III) complexes often struggle with membrane permeability due to their charge. By exchanging a chloride ion for BArF4−​ , the overall lipophilicity of the ion pair is drastically increased, facilitating passive diffusion across phospholipid bilayers. Furthermore, the immense steric shielding provided by BArF4−​ protects the Ir(III) core from endogenous intracellular quenchers (such as glutathione or metalloproteins). This preserves the long-lived triplet state necessary for efficient singlet oxygen generation in PDT, ensuring the complex remains photophysically active within the complex biological milieu.

Conclusion

The assumption that counterions are passive bystanders in transition metal photophysics is obsolete. Borate counterions dictate the operational success of iridium(III) complexes. While tetraphenylborate ( BPh4−​ ) introduces fatal PET quenching pathways, the strategic integration of fluorinated, bulky borates like BArF4−​ suppresses aggregation-caused quenching, enhances triplet-triplet energy transfer, and provides the structural shielding necessary for advanced catalytic and biological applications.

References

  • Counterion Effects in 2-Photocatalyzed Energy Transfer Reactions Source: JACS Au (American Chemical Society) URL:[Link]

  • Dibenzothiophene-platinated complexes: probing the effect of ancillary ligands on the photophysical performance Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Over the LEC rainbow: Colour and stability tuning of cyclometallated iridium(III) complexes in light-emitting electrochemical cells Source: ResearchGate (Dalton Transactions) URL:[Link]

  • Phenanthroimidazole as molecularly engineered switch for efficient and highly long-lived light-emitting electrochemical cell Source: Scientific Reports (PMC / NIH) URL:[Link]

Sources

Exploratory

The Photophysical Paradigm of Borate-Iridium(III) Complexes: Tuning Visible Light Absorption

Executive Summary Iridium(III) complexes are foundational to modern optoelectronics, photocatalysis, and theranostic drug development due to their high phosphorescence quantum yields and tunable emission. However, a pers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iridium(III) complexes are foundational to modern optoelectronics, photocatalysis, and theranostic drug development due to their high phosphorescence quantum yields and tunable emission. However, a persistent challenge in the field is their inherently weak absorption in the visible light spectrum, as metal-to-ligand charge transfer (MLCT) transitions are often partially forbidden or exhibit low molar absorptivity.

By integrating borate-based chemistries—specifically boron-dipyrromethene (BODIPY) ligands, electron-withdrawing carborane cages, and bulky borate counterions—researchers can drastically re-engineer the visible light absorption spectra of these complexes. This whitepaper provides an in-depth mechanistic analysis, quantitative photophysical data, and self-validating experimental protocols for characterizing the visible light absorption of borate-iridium(III) architectures.

Mechanistic Drivers of Visible Light Absorption

The absorption profile of an Ir(III) complex is dictated by the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Standard cyclometalated Ir(III) complexes absorb strongly in the UV region (ligand-centered π−π∗ transitions) but weakly in the visible region. Borate integration solves this through three distinct mechanisms:

A. BODIPY-Appended Ligands: The "Organic Antenna" Effect

BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) is a highly stable fluorophore characterized by a massive molar extinction coefficient in the visible region. When appended to an Ir(III) center (e.g., via N-heterocyclic carbene ligands), the BODIPY core introduces an intense, spin-allowed intraligand ( 1 IL) π−π∗ transition. Because of the strong spin-orbit coupling provided by the heavy Ir(III) center, there is significant quantum mechanical mixing between the BODIPY-localized 1 IL state and the metal-to-ligand charge transfer ( 1 MLCT) state. This results in broad, highly intense absorption bands centered between 530–543 nm, which are typically red-shifted by 30–40 nm compared to free BODIPY due to metal coordination (1)[1].

B. Carborane Functionalization: Electronic Tuning via Boron Clusters

Carboranes (such as o-carborane) are highly delocalized, electron-deficient boron-carbon clusters. When integrated into cyclometalating ligands like 2-phenylbenzothiazole, the o-carborane cage exerts a profound electron-withdrawing effect. This stabilizes the HOMO level of the complex. The absorption spectra of these complexes exhibit unique ligand-to-ligand charge transfer (LLCT) and MLCT bands in the 360–480 nm range. The exact substitution position of the carborane dictates the degree of bathochromic (red) shift, allowing for fine-tuning of the absorption window (2)[2].

C. Bulky Borate Counterions: Microenvironmental Shielding

For cationic Ir(III) complexes, the choice of counterion is critical. While counterions do not directly dictate the primary MLCT absorption bands, bulky borate anions—such as tetrakis(3,5-bis(trifluoromethyl)phenyl)borate—physically isolate the Ir(III) cations. This steric shielding prevents intermolecular π−π stacking and aggregation-caused quenching (ACQ) in the solid state, preserving the integrity of the visible absorption and emission spectra for OLED applications (3)[3].

Quantitative Photophysical Data

The following table summarizes the visible light absorption and emission characteristics of representative borate-modified Ir(III) complexes, highlighting the drastic enhancement in molar absorptivity ( ε ) achieved via BODIPY integration.

Complex ArchitectureLigand / ModificationVisible Absorption Maxima (nm)Extinction Coefficient ( ε , M⁻¹ cm⁻¹)Emission Maxima (nm)Primary Transitions
BODIPY-NHC Ir(III) BODIPY-ethynylphenyl NHC530–543> 70,000582–610 1 IL / 1 MLCT
BODIPY-Half-Sandwich Phox-BDP~ 500~ 65,000~ 510 1 IL ( π−π∗ )
o-Carborane Ir(III) 2-phenylbenzothiazole360–480~ 15,000563–594 1 MLCT / LLCT
Ionic Ir(III) Borate Tetraphenylborate derivative380–550~ 20,000550–650 1 MLCT

(Data synthesized from[1],[2],[4],[3])

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure scientific integrity, the measurement of visible light absorption in highly absorbing species like BODIPY-Ir(III) complexes requires strict control over concentration and environmental factors. The following protocol establishes a self-validating loop by pairing empirical spectroscopy with computational Time-Dependent Density Functional Theory (TD-DFT).

Step-by-Step Methodology

Step 1: Solvent Preparation and Degassing

  • Action: Prepare high-purity dichloromethane (CH₂Cl₂) or toluene. Degas the solvent using three freeze-pump-thaw cycles or by bubbling with high-purity N₂ for 30 minutes.

  • Causality: While singlet ground-state absorption is less sensitive to oxygen than triplet emission, dissolved O₂ can act as a reactive species under intense light exposure, leading to the photo-oxidation of the electron-rich BODIPY core and subsequent spectral degradation.

Step 2: Concentration Optimization

  • Action: Formulate the Ir(III) complex solution to a strict concentration of 1.0×10−5 M.

  • Causality: BODIPY-appended complexes possess massive molar extinction coefficients ( ε>70,000 M⁻¹ cm⁻¹). Using standard concentrations (e.g., 10−3 M) will saturate the spectrophotometer detector (Absorbance > 1.5), violating the Beer-Lambert law and causing artifactual peak flattening. 10−5 M ensures the maximum absorbance remains in the linear dynamic range (0.1–1.0).

Step 3: Spectroscopic Measurement

  • Action: Transfer the solution to a 1 cm path-length quartz cuvette. Measure the absorption from 250 nm to 800 nm using a dual-beam UV-Vis spectrophotometer at 20 °C, using the degassed solvent as the reference blank.

  • Causality: Quartz ensures optical transparency across the entire UV-Vis range. The dual-beam setup dynamically subtracts solvent background and scattering, isolating the true electronic transitions of the complex.

Step 4: TD-DFT Computational Validation (The Self-Validating Step)

  • Action: Perform TD-DFT calculations on the optimized ground-state geometry using the PBE1 functional and a mixed basis set (LANL2DZ for Iridium; 6-31G* for non-metals). Apply a Gaussian broadening parameter of ~0.08 eV to simulate thermal linewidths.

  • Causality: Empirical UV-Vis spectra alone cannot definitively deconvolute overlapping 1 IL and 1 MLCT bands. TD-DFT provides molecular orbital contribution maps, mathematically validating whether a visible absorption peak originates from the BODIPY ligand or the metal center (5)[5].

Workflow Visualization

The following diagram maps the logical relationship between chemical synthesis, empirical measurement, and computational validation required for authoritative photophysical characterization.

G A 1. Synthesis of Borate-Ir(III) (e.g., BODIPY-NHC) B 2. Purification & Verification (NMR, HR-MS) A->B Isolate Product C 3. Sample Preparation (Degassed CH2Cl2, 10^-5 M) B->C Confirm Purity D 4. UV-Vis Spectroscopy (1 cm Quartz, 20°C) C->D Prevent O2 Quenching E 5. TD-DFT Computational Modeling (PBE1/LANL2DZ) C->E Input Geometry F 6. Photophysical Assignment (1IL, 1MLCT, LLCT) D->F Experimental Spectra E->F Orbital Contributions

Workflow for the photophysical characterization of borate-Ir(III) complexes.

Applications in Drug Development and Theranostics

The ability to tune the visible light absorption of Ir(III) complexes using borate chemistry has profound implications for biomedical applications:

  • Photodynamic Therapy (PDT): Tissue penetration of light is highly wavelength-dependent. Standard Ir(III) complexes absorb poorly beyond 450 nm, limiting them to superficial treatments. By appending BODIPY ligands, the absorption is pushed into the "therapeutic window" (500–650 nm). Upon visible light excitation, the heavy-atom effect of Ir(III) drives rapid intersystem crossing (ISC) to the triplet state. This long-lived triplet state efficiently transfers energy to ground-state molecular oxygen, generating highly cytotoxic singlet oxygen ( 1 O₂) to destroy tumor cells (4)[4].

  • Mitochondrial Bioimaging: o-Carborane functionalized Ir(III) complexes exhibit environmentally sensitive charge transfer states. Because their visible absorption and subsequent emission are highly dependent on the local dielectric constant, they serve as highly emissive metallophosphors capable of monitoring mitochondrial polarity and structural integrity in living cells in real-time (6)[6].

References

  • Liu et al., "Neutral iridium(III) complexes bearing BODIPY−substituted N−heterocyclic carbene (NHC) ligands: synthesis, photophysics, in vitro theranostic photodynamic therapy, and antimicrobial activity", Photochemical & Photobiological Sciences (via NIH).
  • "Synthesis and Optoelectronic Properties of Cationic Iridium(III) Complexes with o-Carborane-Based 2-Phenyl Benzothiazole Ligands", Inorganic Chemistry (ACS).
  • "Cytotoxic BODIPY-Appended Half-Sandwich Iridium(III) Complex Forms Protein Adducts and Induces ER Stress", Journal of Medicinal Chemistry (ACS).
  • "Using highly emissive and environmentally sensitive o-carborane-functionalized metallophosphors to monitor mitochondrial polarity", RSC Advances.
  • "Photophysics of BODIPY Dyes: Recent Advances", IntechOpen.
  • "Vacuum–Sublimable Ionic Yellow Phosphorescent Iridium(III) Complexes with Broad Emission for White Electroluminescence", D-NB.

Sources

Foundational

Deciphering Energy Transfer Mechanisms in Borate-Functionalized Iridium(III) Sensitizers

A Technical Guide for Researchers, Material Scientists, and Drug Development Professionals Executive Summary Cyclometalated Iridium(III) complexes are foundational to modern photochemistry, serving as highly efficient ph...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Material Scientists, and Drug Development Professionals

Executive Summary

Cyclometalated Iridium(III) complexes are foundational to modern photochemistry, serving as highly efficient photosensitizers (PS) due to their strong spin-orbit coupling (SOC), which facilitates rapid intersystem crossing (ISC) from the singlet ( S1​ ) to the triplet ( T1​ ) excited state. However, traditional Ir(III) complexes face two major limitations: a triplet energy ceiling (typically ~2.7 eV) that restricts high-energy photocatalysis, and a lack of tumor-specific activation for clinical Photodynamic Therapy (PDT).

Recent breakthroughs have demonstrated that functionalizing Ir(III) complexes with borate or boronic acid moieties fundamentally alters their energy transfer capabilities. This whitepaper dissects the dual mechanistic roles of these functional groups:

  • Electronic Tuning: Isocyanoborato ligands that elevate triplet energies to ~3.0 eV for demanding Triplet-Triplet Energy Transfer (TTET)[1].

  • Chemical Triggering: Boronic acid appendages that act as H2​O2​ -responsive switches for targeted Type II energy transfer in PDT[2].

The Photophysical Foundation of Ir(III) Energy Transfer

Upon irradiation, an Ir(III) sensitizer absorbs a photon, promoting an electron from a metal-centered d -orbital (HOMO) to a ligand-centered π∗ orbital (LUMO), creating a Singlet Metal-to-Ligand Charge Transfer ( 1MLCT ) state. The heavy iridium atom induces strong spin-orbit coupling, allowing for near-quantitative ISC to the 3MLCT state[2].

From the T1​ state, the complex can undergo two primary energy transfer pathways:

  • Dexter Energy Transfer (TTET): A short-range, electron-exchange mechanism requiring orbital overlap. The Ir(III) complex transfers its triplet energy to an organic substrate, essential for photoredox catalysis and upconversion[1].

  • Type II Energy Transfer (Förster/Dexter hybrid to O2​ ): The Ir(III) T1​ state transfers energy to ground-state triplet oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ ), the primary cytotoxic agent in PDT[2].

G S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 hν (Excitation) T1 Triplet State (T1) S1->T1 ISC (Spin-Orbit Coupling) T1->S0 Phosphorescence TTET Dexter TTET (Catalytic Substrate) T1->TTET High ET (~3.0 eV) TypeII Type II Energy Transfer (O2 -> 1O2) T1->TypeII PDT Pathway

Jablonski diagram illustrating energy transfer pathways in Ir(III) sensitizers.

Mechanism I: Isocyanoborato Ligands for Ultra-High Energy TTET

The Causality of Borate-Induced Energy Elevation

Most commonly used Ir(III) photosensitizers, such as fac−[Ir(ppy)3​] , possess triplet energies around 2.5–2.75 eV, which is insufficient to sensitize high-energy organic substrates[1]. To overcome this, researchers have introduced isocyanoborato ligands —specifically, attaching strongly Lewis acidic −B(C6​F5​)3​ units to cyanido ligands in the secondary coordination sphere[1].

The Mechanism: The B(C6​F5​)3​ group acts as a powerful electron-withdrawing unit. Because these groups are attached remotely via cyanido ligands, they exert a differential stabilization effect. They strongly stabilize the metal-based HOMO (lowering its energy) while having a lesser effect on the largely ligand-centered LUMO[1]. This asymmetric stabilization widens the HOMO-LUMO gap, pushing the T1​ state to an unusually high energy of ~3.0 eV[1]. This enables the complex to drive highly demanding photochemical upconversion into the ultraviolet range and catalyze previously unattainable [2+2] cycloadditions[1].

Protocol 1: Self-Validating Workflow for TTET Catalysis

To utilize these high-energy borate Ir(III) complexes, researchers must validate the Dexter energy transfer mechanism while ruling out direct photoexcitation of the substrate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the isocyanoborato Ir(III) catalyst (1 mol%) and the target organic substrate in a rigorously degassed solvent (e.g., freeze-pump-thaw cycled toluene). Causality: Molecular oxygen is a potent triplet quencher; its removal is mandatory to prevent competitive Type II energy transfer.

  • Selective Excitation: Irradiate the mixture using a narrow-band LED (e.g., 400 nm) where only the Ir(III) complex absorbs, leaving the organic substrate transparent.

  • Transient Absorption (TA) Spectroscopy (The Validation Step): Monitor the reaction using nanosecond TA spectroscopy.

    • Self-Validation Logic: A true TTET mechanism is confirmed only if the kinetic decay of the Ir(III) 3MLCT absorption band perfectly mirrors the kinetic rise of the substrate's triplet absorption band. This temporal correlation proves direct energy transfer and eliminates the possibility of parallel radical pathways.

  • Product Isolation: Quench the reaction and isolate the cycloaddition or upconversion products via standard chromatography.

Mechanism II: Boronic Acid Triggers for Tumor-Targeted PDT

The Causality of Stimuli-Responsive Energy Transfer

In photodynamic therapy, a major challenge is "dark toxicity" and off-target 1O2​ generation in healthy tissues[2]. To solve this, Ir(III) complexes are synthesized with an aryl boronic acid moiety ( Ir−B(OH)2​ ) appended to a bidentate ligand[2].

The Mechanism: In healthy tissue, the Ir−B(OH)2​ prodrug exhibits poor Type II energy transfer efficiency. However, the tumor microenvironment (TME) is characterized by elevated levels of reactive oxygen species (ROS), specifically hydrogen peroxide ( H2​O2​ )[2]. Under physiological conditions, H2​O2​ selectively oxidizes the boronic acid group, cleaving it to form a phenol-functionalized active complex ( Ir−OH ) and releasing a quinone methide (QM) byproduct[2].

This chemical transformation shifts the electronic distribution of the complex. The active Ir−OH complex populates a low-lying T1​ state (2.59 eV) that is highly efficient at undergoing Type II energy transfer to molecular oxygen, generating lethal doses of 1O2​ [2]. Furthermore, the QM byproduct scavenges intracellular glutathione (GSH), disabling the cancer cell's primary antioxidant defense and amplifying the PDT effect[2].

Workflow Prodrug Ir-B(OH)2 (Inactive Prodrug) Active Ir-OH (Active Photosensitizer) Prodrug->Active H2O2 Oxidation TME Tumor Microenvironment (High H2O2) TME->Active ROS Singlet Oxygen (1O2) Apoptosis Active->ROS Type II Energy Transfer Light 600-850 nm Irradiation Light->ROS

Workflow of H2O2-triggered boronic acid oxidation for targeted photodynamic therapy.
Protocol 2: In Vitro ROS Generation & Mechanistic Validation

To prove that the boronic acid Ir(III) complex operates via H2​O2​ -triggered Type II energy transfer, the following self-validating in vitro protocol is required.

Step-by-Step Methodology:

  • Prodrug Activation: Incubate the Ir−B(OH)2​ complex in a physiological buffer (pH 7.4) spiked with biologically relevant concentrations of H2​O2​ (e.g., 100 μ M) for 2 hours to generate the active Ir−OH species.

  • Indicator Addition: Add 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA), a specific chemical trap that bleaches upon reaction with 1O2​ [3].

  • Controlled Irradiation: Irradiate the solution using a light source within the therapeutic window (600–850 nm)[2].

  • Spectroscopic Monitoring (The Validation Step): Monitor the decrease in ABDA absorbance at 380 nm over time[3].

    • Self-Validation Logic: Run three parallel controls: (A) Dark control (no light), (B) No H2​O2​ control (proves the boronic acid mask prevents activation), and (C) Scavenger control (add Sodium Azide, NaN3​ , a known 1O2​ quencher). If the ABDA bleaching is halted by NaN3​ , it definitively proves the mechanism is Type II energy transfer rather than Type I electron transfer.

Quantitative Data: Comparative Photophysical Properties

The strategic integration of borate and boronic acid groups drastically alters the photophysical metrics of the Ir(III) core. The table below summarizes the quantitative differences between standard, borate-tuned, and boronic acid-masked Ir(III) sensitizers.

Complex TypeRepresentative MoleculeTriplet Energy ( ET​ )Quantum Yield ( Φ )Lifetime ( τ )Primary Mechanism / Application
Standard Ir(III) fac−[Ir(ppy)3​] ~2.65 eV0.97~1.7 μ sStandard Photoredox Catalysis
Isocyanoborato Ir(III) [Ir(C∧N)2​(CN−B(C6​F5​)3​)2​]− ~3.00 eV 0.8713.0 μ s High-Energy TTET & Upconversion[1]
Boronic Acid Ir(III) Ir−B(OH)2​ (Prodrug)VariableLow< 1.0 μ sInactive (Dark State)[2]
Activated Phenol Ir(III) Ir−OH (Active)2.59 eVHigh> 2.0 μ sType II Energy Transfer (PDT)[2]

Note: The extended lifetime (13.0 μ s) of the isocyanoborato complex is critical, as it provides a larger temporal window for bimolecular Dexter energy transfer collisions to occur in dilute solutions[1].

Future Perspectives in Drug Development & Catalysis

The manipulation of energy transfer mechanisms via borate functionalization represents a paradigm shift. In drug development , the dual-action nature of boronic acid Ir(III) complexes—simultaneously generating toxic 1O2​ via Type II energy transfer and depleting the cellular GSH pool via quinone methide release—offers a robust strategy against drug-resistant, hypoxic tumors[2].

In industrial catalysis , isocyanoborato Ir(III) complexes push the boundaries of what is thermodynamically possible with visible light. By achieving triplet energies near 3.0 eV without sacrificing photostability, researchers can now drive demanding bond-cleavage reactions (e.g., lignin degradation) and deep-UV upconversion using safe, low-energy visible light sources[1].

References

  • Mechanism of action of an Ir(III) complex bearing a boronic acid active as a H2O2-responsive photosensitizer: ROS generation and quinone methide release for GSH scavenging.RSC Advances (2023).
  • High Triplet Energy Iridium(III) Isocyanoborato Complex for Photochemical Upconversion, Photoredox and Energy Transfer Catalysis.Journal of the American Chemical Society (2022).
  • An AIE Metal Iridium Complex: Photophysical Properties and Singlet Oxygen Generation Capacity.Preprints.org / Molecules (2023).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Cationic Iridium(III) Complexes with Tetrakis(pentafluorophenyl)borate Counterions

Target Audience: Synthetic Organometallic Chemists, Photoredox Catalysis Researchers, and Materials Scientists (OLED Development). Document Type: Advanced Protocol & Mechanistic Guide The Causality of Counterion Selectio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organometallic Chemists, Photoredox Catalysis Researchers, and Materials Scientists (OLED Development). Document Type: Advanced Protocol & Mechanistic Guide

The Causality of Counterion Selection: Why [B(C6​F5​)4​]− ?

In the design of cationic iridium(III) complexes—whether for visible-light photoredox catalysis or as phosphorescent emitters in organic light-emitting diodes (OLEDs)—the primary coordination sphere (e.g., cyclometalating and ancillary ligands) dictates the electronic transitions and triplet energy[1]. However, the choice of the counteranion profoundly influences the physical state, solubility, and catalytic lifetime of the complex.

Standard counterions like chloride ( Cl− ) or hexafluorophosphate ( PF6−​ ) often form tight ion pairs with the Ir(III) center in non-polar media. This ion-pairing can quench excited states, limit solubility in organic solvents (e.g., toluene, diethyl ether), and cause detrimental anionic migration under the electric fields of solid-state OLED devices[2].

To circumvent these issues, the tetrakis(pentafluorophenyl)borate anion, [B(C6​F5​)4​]− (often abbreviated as BAr20F​ ), is utilized. The extreme steric bulk and the electron-withdrawing nature of the 20 fluorine atoms delocalize the negative charge across the entire molecule[3]. This creates an ideal weakly coordinating anion (WCA) that:

  • Prevents Ion-Pairing: Maintains the extreme electrophilicity of reactive cationic centers (e.g., in iridium silylene catalysts)[4].

  • Enhances Solubility: Renders the complex highly soluble in non-polar organic solvents, enabling homogeneous catalysis in a broader range of media.

  • Suppresses Migration: The massive ionic radius physically restricts the anion from migrating through polymer matrices in OLEDs, drastically improving device efficiency and lifespan[2].

Quantitative Comparison of Common Counterions
PropertyChloride ( Cl− )Hexafluorophosphate ( PF6−​ )Tetrakis(pentafluorophenyl)borate ( B(C6​F5​)4−​ )
Formula Cl− PF6−​ B(C6​F5​)4−​
Approx. Volume (ų) ~25~73> 500
Coordination Ability StrongWeakExtremely Weak (WCA)
Solubility (Non-Polar) InsolublePoorExcellent (e.g., Toluene, Benzene)
OLED Anionic Migration HighModerateNegligible
Primary Utility Synthetic IntermediateStandard PhotoredoxElectrophilic Catalysis & OLEDs

Workflow A: Synthesis via Anion Metathesis (Photoredox & OLED Emitters)

This protocol describes the synthesis of the highly active photoredox and luminescent complex [Ir(ppy)2​(dtbbpy)][B(C6​F5​)4​] (where ppy = 2-phenylpyridine, dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine). The reaction relies on the thermal cleavage of a chloro-bridged iridium dimer followed by a thermodynamically driven anion exchange[5],[2].

WorkflowA A [Ir(ppy)₂Cl]₂ Precursor C [Ir(ppy)₂(dtbbpy)]Cl Intermediate A->C Ligand Substitution B dtbbpy Ligand (Ethylene Glycol, 150°C) B->C E [Ir(ppy)₂(dtbbpy)][B(C₆F₅)₄] Target Complex C->E Anion Metathesis D Na[B(C₆F₅)₄] (Aqueous/MeOH) D->E

Caption: Workflow for the synthesis of [Ir(ppy)2(dtbbpy)][B(C6F5)4] via anion metathesis.

Step-by-Step Methodology

Phase 1: Dimer Cleavage

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the chloro-bridged dimer [Ir(ppy)2​(μ−Cl)]2​ (1.0 equiv) and dtbbpy (2.2 equiv) in anhydrous ethylene glycol (0.05 M relative to Ir). Causality: Ethylene glycol is selected due to its high boiling point and polarity, which stabilizes the intermediate cationic species[5].

  • Reaction: Degas the mixture via argon sparging for 15 minutes. Heat the mixture to 140–150 °C under an argon atmosphere for 13 hours. The suspension will gradually transition into a clear, bright yellow-orange solution, indicating successful bridge cleavage and ligand coordination[2].

  • Cooling: Remove from heat and allow the solution to cool to room temperature. Dilute the mixture with an equal volume of deionized water.

Phase 2: Anion Metathesis & Isolation 4. Metathesis: Prepare a concentrated solution of Na[B(C6​F5​)4​] (2.5 equiv) in a minimal amount of methanol/water (1:1). Add this dropwise to the vigorously stirring iridium solution. 5. Precipitation: The introduction of the massive, hydrophobic [B(C6​F5​)4​]− anion immediately forces the target complex out of the aqueous phase as a dense precipitate. 6. Purification: Filter the precipitate via vacuum filtration. Wash sequentially with copious amounts of deionized water (to remove NaCl and excess ethylene glycol) and cold diethyl ether. 7. Crystallization: Recrystallize the crude solid from a mixture of acetone and deionized water to yield the analytically pure complex[2].

Self-Validating Analytical Cues:

  • Visual: The phase transition from a suspension to a clear solution during heating confirms dimer cleavage. Immediate precipitation upon adding the borate salt confirms metathesis.

  • NMR Spectroscopy: 19F NMR is diagnostic for the counterion, showing three distinct multiplets at approximately δ -133.0 (ortho), -163.5 (para), and -167.5 (meta) ppm. 1H NMR will confirm the integration of the tert-butyl groups ( δ ~1.4 ppm) relative to the aromatic ppy protons.

Workflow B: Synthesis via Hydride Abstraction (Electrophilic Catalysis)

For highly electrophilic transformations, such as alkene hydrosilylation, neutral iridium silyl hydrides must be converted into cationic silylene complexes. This is achieved via hydride abstraction using the trityl salt [Ph3​C][B(C6​F5​)4​] [4].

WorkflowB A (PNP)Ir(H)₂(SiR₃) Silyl Hydride D [(PNP)(H)Ir=SiR₂][B(C₆F₅)₄] Cationic Silylene A->D Hydride Abstraction B [Ph₃C][B(C₆F₅)₄] Trityl Salt C Ph₃CH Byproduct B->C Reduction B->D Counterion Donation

Caption: Synthesis of electrophilic iridium silylene complexes via trityl-mediated hydride abstraction.

Step-by-Step Methodology

Note: This procedure must be performed under strict air- and moisture-free conditions (e.g., inside an argon-filled glovebox) due to the extreme sensitivity of the resulting silylene complex.

  • Precursor Solvation: Dissolve the neutral iridium silyl hydride precursor, e.g., (PNP)Ir(H)2​(SiMesH) (where PNP = a pincer ligand, Mes = mesityl), in anhydrous, degassed pentane or benzene.

  • Trityl Addition: Cool the solution to -30 °C. Slowly add a stoichiometric equivalent (1.0 equiv) of solid [Ph3​C][B(C6​F5​)4​] .

  • Abstraction Mechanism: The highly electrophilic trityl cation ( Ph3​C+ ) abstracts a hydride ligand from the complex, reducing itself to inert triphenylmethane ( Ph3​CH ). Simultaneously, the non-coordinating [B(C6​F5​)4​]− stabilizes the newly formed cationic charge localized on the silicon/iridium center[4].

  • Isolation: The highly polar cationic silylene complex [(PNP)(H)Ir=Si(Mes)H][B(C6​F5​)4​] is insoluble in pentane and will precipitate as a dark solid (often violet or blue, depending on the exact ligand architecture).

  • Washing: Decant the supernatant. Wash the solid repeatedly with cold pentane to extract the Ph3​CH byproduct. Dry the resulting solid under high vacuum.

Self-Validating Analytical Cues:

  • Visual: The precipitation of a deeply colored solid from the non-polar pentane solution is the primary physical indicator of cation formation.

  • NMR Spectroscopy: The 29Si{1H} NMR spectrum is the ultimate validation tool. The transformation from a silyl to a silylene ligand results in a massive downfield chemical shift (often >250 ppm), indicative of the highly deshielded, cationic silicon center[4]. Furthermore, 1H NMR will show the appearance of the diagnostic Ph3​CH methine proton at δ ~5.5 ppm in the crude mixture prior to washing.

References

  • Calimano, E., & Tilley, T. D. (2008). Alkene hydrosilation by a cationic hydrogen-substituted iridium silylene complex. Journal of the American Chemical Society, 130(29), 9226-9227. URL:[Link]

  • Wang, Q., et al. (2016). Highly efficient blue-green organic light-emitting diodes by controlling anionic migration of cationic iridium(III) complexes. RSC Advances. URL:[Link]

  • Oderinde, M. S., et al. (2016). Practical Syntheses of[2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate.... Organic Syntheses, 93, 311-329. URL:[Link]

  • Chen, Y. X., et al. (1998). Cationic Metallocene Polymerization Catalysts Based on Tetrakis(pentafluorophenyl)borate and Its Derivatives. Probing the Limits of Anion “Noncoordination”.... Organometallics, 17(22), 4897-4909. URL:[Link]

  • Rehm, T. H., et al. (2022). High Triplet Energy Iridium(III) Isocyanoborato Complex for Photochemical Upconversion, Photoredox and Energy Transfer Catalysis. Journal of the American Chemical Society, 144(3), 1234-1245. URL:[Link]

Sources

Application

Application Note: Borate-Iridium(III) Catalyzed Visible-Light Photoredox Reactions

Executive Summary The advent of visible-light photoredox catalysis has fundamentally restructured the logic of chemical synthesis, particularly in drug development where the rapid construction of complex, high-sp³-charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of visible-light photoredox catalysis has fundamentally restructured the logic of chemical synthesis, particularly in drug development where the rapid construction of complex, high-sp³-character architectures is paramount. Among the most robust methodologies in this space is the synergistic use of Iridium(III) photocatalysts and potassium alkyltrifluoroborates ( R−BF3​K ).

This application note provides a comprehensive, mechanistically grounded guide to executing borate-iridium(III) photoredox reactions. By detailing the causality behind catalyst selection, redox matching, and reaction engineering (batch vs. continuous flow), this document serves as a self-validating blueprint for scientists aiming to forge challenging C(sp³)–C(sp²) bonds.

Mechanistic Foundations: The Synergy of Iridium and Boron

The success of this methodology relies on the precise orchestration of two distinct catalytic cycles: the Photoredox Cycle and the Cross-Coupling Cycle 1.

The Causality of Reagent Selection
  • Why Iridium(III)? Ruthenium complexes often lack the oxidative power required to activate stable aliphatic precursors. Heteroleptic Iridium(III) complexes, such as [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, possess highly tunable ligand spheres that grant their long-lived triplet excited states (*Ir³⁺) exceptional oxidative capabilities 2.

  • Why Alkyltrifluoroborates? Traditional two-electron transmetalation of sp³-hybridized organoborons is notoriously slow and prone to β -hydride elimination. By contrast, alkyltrifluoroborates are bench-stable, easily synthesized, and possess oxidation potentials perfectly matched to the *Ir³⁺ excited state. Single Electron Transfer (SET) from the borate to the photocatalyst triggers rapid mesolytic cleavage, extruding BF3​ and K+ to generate a highly reactive carbon-centered radical ( R∙ ) 3.

This radical is rapidly intercepted by an oxidative addition complex within the Nickel cycle, completely bypassing the traditional transmetalation bottleneck 4.

Photoredox_Ni_Dual_Catalysis cluster_Photoredox Iridium Photoredox Cycle cluster_CrossCoupling Nickel Cross-Coupling Cycle Ir3 Ir(III) Ground State Ir3_exc *Ir(III) Excited State (Strong Oxidant) Ir3->Ir3_exc Blue LED (~450 nm) Ir2 Ir(II) Reduced State (Strong Reductant) Ir3_exc->Ir2 SET (Accepts e⁻) Borate R-BF₃K (Alkyltrifluoroborate) Ir3_exc->Borate Oxidizes Ir2->Ir3 SET (Donates e⁻) Ni1 Ni(I)-X (Reductive Elimination) Ir2->Ni1 Reduces Ni0 Ni(0)Lₙ Ni2 Ar-Ni(II)-X (Oxidative Addition) Ni0->Ni2 + Ar-X Ni3 Ar-Ni(III)-R (Radical Capture) Ni2->Ni3 + R• Ni3->Ni1 - Ar-R Product Ar-R (Coupled Product) Ni3->Product Yields Ni1->Ni0 + e⁻ Radical R• (Alkyl Radical) Borate->Radical -e⁻, -BF₃, -K⁺ Radical->Ni2 Captured by

Figure 1: Synergistic Iridium/Nickel Dual Catalytic Cycle for C(sp³)-C(sp²) Cross-Coupling.

Quantitative Data: Redox Matching & Catalyst Selection

Successful photoredox catalysis requires strict thermodynamic matching. The excited state reduction potential of the photocatalyst must be more positive than the oxidation potential of the borate precursor 5.

Table 1: Iridium(III) Photocatalyst Properties
Photocatalyst E1/2red​ (*Ir³⁺/Ir²⁺) E1/2red​ (Ir³⁺/Ir²⁺) λmax​ Primary Application
fac-Ir(ppy)3 +0.31 V-2.19 V375 nmReductive quenching; Not suited for borate oxidation.
[Ir(ppy)2(dtbbpy)]PF6 +0.66 V-1.51 V410 nmOxidation of highly activated α -heteroatom borates.
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 +1.21 V-1.37 V380 nmOptimal for unactivated secondary/tertiary alkyl borates.
Table 2: Borate Oxidation Potentials
Radical Precursor ClassTypical Eox​ (V vs SCE)Recommended Ir(III) Catalyst
α -Alkoxymethyltrifluoroborates+1.11 V[Ir(dF(CF3)ppy)2(dtbbpy)]PF6
Benzyltrifluoroborates+1.10 V to +1.25 V[Ir(dF(CF3)ppy)2(dtbbpy)]PF6
Unactivated Primary Alkylborates> +1.50 VRequires HAT co-catalysis or alternative activation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . In-line checkpoints guarantee that deviations from the expected mechanistic pathway are caught immediately.

Protocol A: Batch Ir/Ni Dual-Catalyzed C(sp³)-C(sp²) Cross-Coupling

This protocol details the coupling of potassium benzyltrifluoroborate with an aryl bromide 6.

Materials:

  • Aryl Bromide (1.0 equiv, 0.5 mmol)

  • Potassium benzyltrifluoroborate (1.5 equiv, 0.75 mmol)

  • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%)

  • NiCl2·glyme (5 mol%) & dtbbpy (5 mol%)

  • Cs2​CO3​ (1.5 equiv)

  • 1,4-Dioxane (5.0 mL, 0.1 M)

Step-by-Step Methodology:

  • Pre-catalyst Complexation: In a nitrogen-filled glovebox, combine NiCl2·glyme and dtbbpy in 1.0 mL of 1,4-dioxane. Stir for 30 minutes at room temperature.

    • Causality: Pre-forming the Ni-ligand complex ensures the active Ni(0) species is readily generated upon reduction, preventing the irreversible precipitation of inactive "Ni-black".

  • Reagent Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the borate salt, Cs2​CO3​ , and the Ir(III) photocatalyst.

  • Solvent Addition & Degassing: Add the aryl bromide and the pre-formed Ni complex solution. Seal the vial with a PTFE-lined septum. Perform three cycles of freeze-pump-thaw.

    • Causality: Molecular oxygen is a potent triplet quencher that will rapidly deactivate the *Ir³⁺ excited state and irreversibly oxidize the low-valent Ni intermediates.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs (approx. 30-40 W). Stir vigorously at room temperature for 24 hours.

    • Self-Validation Checkpoint 1: The solution must transition from pale green to deep red/brown within the first hour, validating the formation of the active catalytic species.

  • Workup: Quench with H2​O (5 mL), extract with EtOAc (3 × 10 mL), dry over MgSO4​ , and purify via flash chromatography.

    • Self-Validation Checkpoint 2: LC-MS should show complete consumption of the aryl bromide. The absence of homocoupling products (Ar-Ar) validates the efficiency of radical capture over radical-radical dimerization.

Protocol B: Continuous Flow Adaptation for Scale-Up

Batch photoredox reactions suffer from the Beer-Lambert law limitation—light penetration drops exponentially in absorbing media. Continuous flow reactors utilize narrow-bore tubing to maximize the surface-area-to-volume ratio, ensuring uniform irradiation and reducing reaction times from 24 hours to <1 hour 7.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve all reagents (using 2,6-lutidine instead of insoluble Cs2​CO3​ ) in a highly solubilizing solvent mixture of DMA/dioxane (1:4).

    • Causality: Potassium trifluoroborates have limited solubility in pure non-polar solvents. DMA acts as a solubilizing agent to prevent reactor clogging.

  • Priming: Prime a flow reactor (e.g., Vapourtec E-series) fitted with a 10 mL PFA reactor coil using the pure solvent mixture.

  • Injection & Irradiation: Inject the reaction mixture into the coil. Irradiate with a high-power blue LED module (450 nm), maintaining a residence time of 40 minutes at 30 °C.

    • Self-Validation Checkpoint: Monitor the output stream via inline UV-Vis or IR; steady-state conversion should be reached after 1.5 reactor volumes.

Troubleshooting & Critical Parameters

  • Observation: Starting material remains unconsumed; solution stays pale green.

    • Root Cause: Oxygen contamination. O2​ quenches the photocatalyst.

    • Correction: Ensure rigorous freeze-pump-thaw degassing (minimum 3 cycles). Sparging with N2​ is often insufficient for sensitive cross-couplings.

  • Observation: Rapid formation of black precipitate.

    • Root Cause: Ligand dissociation leading to Ni-black formation, often caused by poor initial complexation or excessive heat from the LED source.

    • Correction: Ensure active cooling (fans or water jacket) keeps the reaction 30 °C. Pre-stir the Ni/ligand mixture for at least 30 minutes.

  • Observation: Unreacted trifluoroborate salt remains suspended.

    • Root Cause: Poor solubility of the inorganic salt.

    • Correction: Add 5-10% v/v of a polar co-solvent (e.g., H2​O , MeOH, or DMA) to the dioxane mixture to fully solubilize the radical precursor.

References

  • Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents - Chemical Society Reviews (RSC Publishing). 1

  • α -Arylation/Heteroarylation of Chiral α -Aminomethyltrifluoroborates via Synergistic Iridium Photoredox/Nickel Cross-Coupling Catalysis - PMC. 6

  • Photoredox Catalysis Desk Reference and User's Guide - Sigma-Aldrich. 2

  • Application of the Photoredox Coupling of Trifluoroborates and Aryl Bromides to Analog Generation Using Continuous Flow - ACS Publications.7

  • Boron chemistry in a new light - PMC.3

  • Visible Light Photoredox Cross-Coupling of Acyl Chlorides with Potassium Alkoxymethyltrifluoroborates: Synthesis of α -Alkoxyketones - ACS Publications. 5

  • Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis - PMC. 4

Sources

Method

Application Note: Borate and Boron-Functionalized Iridium(III) Complexes in High-Efficiency OLED Devices

Introduction & Mechanistic Principles The development of high-performance organic light-emitting diodes (OLEDs) relies heavily on phosphorescent transition metal complexes. Iridium(III) complexes are the industry standar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

The development of high-performance organic light-emitting diodes (OLEDs) relies heavily on phosphorescent transition metal complexes. Iridium(III) complexes are the industry standard due to their strong spin-orbit coupling, which facilitates rapid intersystem crossing (ISC). This allows the harvesting of both singlet (25%) and triplet (75%) excitons, theoretically enabling 100% internal quantum efficiency[1].

However, optimizing these emitters for deep-red or blue emission, reducing efficiency roll-off, and making them compatible with vacuum evaporation deposition remain significant challenges[2]. The strategic incorporation of boron-functionalized ligands and bulky borate counterions has emerged as a transformative solution for materials scientists and cross-disciplinary researchers (including those utilizing these luminescent complexes for bioimaging and chemosensors)[3].

The Role of Boron-Functionalized Ligands

Boron possesses an empty p-orbital, making it highly electron-deficient. Integrating moieties like dimesitylboron into the main or ancillary ligands of Ir(III) complexes significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level[2][4].

  • Causality: This lowered LUMO enhances the electron injection and transport capabilities of the emissive layer (EML), balancing the typically hole-dominated charge flux in OLED devices. Consequently, neutral Ir(III) complexes bearing dimesitylboron groups can achieve photoluminescence quantum yields (PLQYs) of nearly 100% and external quantum efficiencies (EQEs) exceeding 28%[4].

The Role of Bulky Borate Counterions

Cationic Ir(III) complexes—known as ionic transition-metal complexes (iTMCs)—are traditionally limited to solution-processed OLEDs because strong electrostatic interactions prevent sublimation. By pairing the Ir(III) cation with sterically hindered, bulky borate anions such as tetrakis(pentafluorophenyl)borate [B(5fph)4​]− or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate [BArF24​]− , researchers have successfully developed sublimable cationic emitters[5][6].

  • Causality: The massive steric bulk of the tetraphenylborate derivatives shields the cationic Ir(III) center, drastically reducing interionic interactions and lowering the sublimation temperature[5][7]. Furthermore, these bulky counterions prevent aggregation-caused quenching (ACQ) in the solid state. Trifluoromethylation of these borate counterions also introduces interionic hydrogen bonds that enhance electrochemical stability and charge-transport abilities[8].

ExcitonDynamics S1 Singlet Exciton (25%) S1 State ISC Intersystem Crossing (Heavy Atom Effect) S1->ISC Spin-Orbit Coupling T1 Triplet Exciton (75%) T1 State Phos Phosphorescence (Radiative Decay) T1->Phos kr > 10^5 s^-1 ISC->T1 Borate Borate Modification (Tunes LUMO & Prevents ACQ) Borate->Phos Enhances PLQY

Caption: Exciton harvesting in Ir(III) complexes enhanced by spin-orbit coupling and bulky borate groups.

Photophysical and Electroluminescent Data Summary

The table below synthesizes the performance metrics of various boron/borate-modified Ir(III) complexes, demonstrating their superiority across different emission spectra and deposition methods.

Complex TypeLigand / Counterion ModificationEmission ColorPLQY (%)Max EQE (%)Deposition MethodRef.
Neutral Ir(III) Dimesitylboron functionalized ligandOrange~10028.1Solution-processed[4]
Neutral Ir(III) Oxygen-bridged boron NHC ligandGreen>7820.0Vacuum Evaporation[9]
Cationic Ir(III) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borateOrange-Red>8016.0Vacuum Evaporation[5][6]
Cationic Ir(III) Trifluoromethylated tetraphenylborateBlue-Green>706.8Solution-processed[8][10]

Experimental Protocols & Methodologies

To ensure a high degree of trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical step includes a validation checkpoint to prevent the propagation of errors into the final device architecture.

Protocol A: Synthesis & Validation of Sublimable Cationic Ir(III) Borate Complexes

This protocol outlines the anion-exchange mechanism required to yield vacuum-compatible iTMCs[5].

  • Dimer Cleavage: Suspend the chloro-bridged iridium(III) dimer [Ir(CNˆ)2​(μ−Cl)]2​ (0.1 mmol) and the desired ancillary ligand (0.22 mmol) in a 3:1 mixture of dichloromethane/methanol. Stir under an inert N2​ atmosphere at 50°C for 8 hours.

  • Anion Exchange: Remove the solvent under reduced pressure and redissolve the intermediate in 20 mL of pure methanol. Slowly add an aqueous solution (10 mL) containing 0.2 mmol of the sodium borate salt (e.g., Na[BArF24​] ).

    • Causality: The bulky borate anion thermodynamically drives the displacement of the chloride ion, precipitating the highly hydrophobic cationic Ir(III)-borate complex.

  • Purification: Extract the crude product, dry over MgSO4​ , and purify via silica gel column chromatography (n-hexane/dichloromethane).

  • Validation Checkpoint 1 (Purity & PLQY): Before OLED integration, measure the absolute PLQY of the complex in a degassed toluene solution using an integrating sphere.

    • Self-Validation: A PLQY significantly lower than literature baseline (e.g., < 80% for orange-red emitters) indicates trace halide contamination. Halides act as severe exciton quenchers and charge traps; if detected, the complex must undergo vacuum sublimation purification before use.

Protocol B: Vacuum-Deposited OLED Fabrication

Fabricating devices with sublimable cationic Ir(III) complexes requires precise control over layer energetics and thickness[7].

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of Decon 90, deionized water, acetone, and isopropanol (15 minutes each). Dry with N2​ gas.

  • Surface Activation: Treat the ITO substrates with UV-Ozone for 20 minutes immediately prior to loading into the vacuum chamber.

    • Causality: UV-Ozone treatment removes residual organic contaminants and increases the work function of the ITO, ensuring an ohmic contact for efficient hole injection.

  • Vacuum Deposition (Base pressure < 10−6 Torr):

    • Validation Checkpoint 2 (QCM Calibration): Calibrate the Quartz Crystal Microbalance (QCM) tooling factor using a profilometer on a test substrate. Exciton recombination zones are highly sensitive to nanometer-scale thickness variations.

    • HIL: Deposit 5 nm of HATCN (Hole Injection Layer).

    • HTL: Deposit 40 nm of NPB (Hole Transport Layer).

    • EBL: Deposit 10 nm of TCTA (Exciton Blocking Layer). Causality: TCTA has a high triplet energy level, preventing triplet excitons from diffusing out of the emissive layer and quenching at the HTL interface.

    • EML: Co-evaporate the host matrix (e.g., DIC-TRZ) and the Ir(III)-borate dopant to a thickness of 12 nm. Maintain the dopant concentration at 5–10 wt%. Causality: Controlled doping dilutes the emitter, mitigating Triplet-Triplet Annihilation (TTA) and ACQ.

    • ETL: Deposit 50 nm of BPBiPA (Electron Transport Layer).

    • Cathode: Deposit 1 nm of LiF followed by 150 nm of Aluminum.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid in a nitrogen-filled glovebox ( O2​ and H2​O < 0.1 ppm) to prevent oxidative degradation of the organic layers.

OLEDStack Anode Anode: ITO Substrate HIL Hole Injection Layer (HATCN) Anode->HIL Hole Injection HTL Hole Transport Layer (NPB) HIL->HTL EML Emissive Layer (Host + Ir-Borate) HTL->EML ETL Electron Transport Layer (BPBiPA) EML->ETL Electron Injection Cathode Cathode (LiF / Al) ETL->Cathode

Caption: Vacuum-deposited OLED architecture demonstrating charge carrier convergence in the EML.

References

  • Rigid oxygen-bridged boron NHC-based homoleptic phosphorescent iridium complexes: structures, photophysics and OLED applic
  • Novel iridium(iii) complexes bearing dimesitylboron groups with nearly 100% phosphorescent quantum yields for highly efficient organic light-emitting diodes.
  • Highly Efficient Deep-Red Organic Light-Emitting Devices Based on Asymmetric Iridium(III) Complexes.
  • Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs)
  • Orange-red- and white-emitting diodes fabricated by vacuum evaporation deposition of sublimable cationic iridium complexes.
  • Highly efficient blue-green organic light-emitting diodes by controlling anionic migration of cationic iridium(III) complexes. The Royal Society of Chemistry.
  • Three Types of Charged Ligands Based Carboxyl-Containing Iridium(III) Complexes: Structures, Photophysics, and Solution Processed OLED Application.
  • Trifluoromethylation of Tetraphenylborate Counterions in Cationic iridium(III) Complexes: Enhanced Electrochemical Stabilities, Charge-Transport Abilities, and Device Performance. PubMed / Chemistry A European Journal.
  • Polymerizable cationic iridium(III) complexes exhibiting color tunable light emission. R Discovery.
  • High-Efficiency Organic Light-Emitting Diodes Based on Sublimable Cationic Iridium(III) Complexes with Sterically Hindered Spacers. ACS Photonics.

Sources

Application

Application Note: Borate-Functionalized Iridium(III) Photosensitizers

Bridging Solar Water Splitting and Targeted Oncological Photoactivation Executive Summary & Mechanistic Rationale Standard cyclometalated Iridium(III) complexes are ubiquitous in photoredox catalysis due to their tunable...

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Author: BenchChem Technical Support Team. Date: April 2026

Bridging Solar Water Splitting and Targeted Oncological Photoactivation

Executive Summary & Mechanistic Rationale

Standard cyclometalated Iridium(III) complexes are ubiquitous in photoredox catalysis due to their tunable metal-to-ligand charge transfer (MLCT) states and high luminescence quantum yields. However, their triplet energies ( ET​ ) traditionally plateau around 2.5–2.75 eV, which limits their thermodynamic driving force in high-energy demanding reactions like unassisted water splitting or deep-UV upconversion[1].

  • Electronic Tuning for Energy Catalysis: Introducing electron-withdrawing borate units (e.g., isocyanoborato ligands with B(C6​F5​)3​ groups) into the secondary coordination sphere selectively stabilizes the metal-based Highest Occupied Molecular Orbital (HOMO) without significantly perturbing the ligand-centered Lowest Unoccupied Molecular Orbital (LUMO). This differential stabilization widens the energy gap, achieving remarkable triplet energies near 3.0 eV and extending excited-state lifetimes up to 13.0 μs[1].

  • Spatiotemporal Control for Drug Development: In oncology, boronic acid acts as a robust, photo-labile masking group. In hypoxic tumor microenvironments, intrinsic reactive oxygen species (ROS) are often insufficient to activate standard prodrugs. However, upon targeted light irradiation, the phenyl boronate anion undergoes photo-oxidation to generate a highly reactive phenyl radical. This radical rapidly scavenges trace oxygen (down to 0.02%) to unmask a cytotoxic Ir(III) species that induces mitochondrial DNA damage[2].

Photophysical Profiling & Quantitative Data

To select the appropriate photosensitizer for your workflow, consult the comparative photophysical data below. Borate and aldehyde functionalizations significantly alter the absorption profile and catalytic longevity compared to prototypical baseline complexes.

Complex ArchitectureAbsorption Max (nm)Triplet Energy (eV)Excited State Lifetime (µs)Primary Application Focus
Prototypical [Ir(ppy)2​(bpy)]+ ~4002.50 – 2.75~0.3Baseline Benchmark[1]
Isocyanoborato-Ir(III) ~420~3.0013.0Upconversion / Photoredox[1]
Aldehyde-Functionalized Ir(III) Broad (up to 500)~2.40~1.5Aqueous Water Splitting[3]
Red-Absorbing Diimine Ir(III) Broad (up to 634)~2.10~0.8Low-Energy Hydrogen Evolution[4]
Boronic Acid-Caged Ir(III) ~450N/A (Prodrug)N/AHypoxic Tumor Therapy[2]

Photoredox Workflows & Pathway Visualizations

The following diagrams illustrate the logical relationships and electron transfer pathways for both energy and oncological applications.

PhotoredoxCycle Light Visible Light (hv) Ir_GS Ir(III)-Borate Ground State Light->Ir_GS Excitation Ir_ES Ir(III)*-Borate Excited Triplet State Ir_GS->Ir_ES MLCT & ISC Ir_Red Ir(II)-Borate Reduced Intermediate Ir_ES->Ir_Red Reductive Quenching SED Sacrificial Donor (e.g., Ascorbate/TEOA) SED->Ir_ES e- Transfer Ir_Red->Ir_GS Ground State Recovery Catalyst HER Catalyst (Pt-TiO2 or Cobaloxime) Ir_Red->Catalyst e- Transfer to Catalyst H2 Hydrogen Gas (H2) Catalyst->H2 2H+ reduction

Figure 1: Reductive quenching photoredox cycle of Ir(III)-borate photosensitizers in water splitting.

ProdrugPathway Prodrug Ir(III)-Boronic Acid (Inactive Prodrug) Radical Phenyl Radical Intermediate Prodrug->Radical Photo-oxidation Light Light Irradiation (hv) Light->Prodrug Trigger ActiveDrug Bioactive Ir(III) (Cytotoxic) Radical->ActiveDrug Unmasking O2 Trace O2 Capture (Hypoxia) O2->Radical O2 Scavenging Apoptosis Mitochondrial DNA Damage & Apoptosis ActiveDrug->Apoptosis Therapeutic Effect

Figure 2: Spatiotemporal photoactivation pathway of Ir(III)-boronic acid prodrugs in hypoxia.

Validated Experimental Protocols

Protocol A: Heterogeneous Anchoring of Ir(III) Photosensitizers onto Pt−TiO2​

Causality: Anchoring molecular photosensitizers onto semiconductor nanoparticles facilitates rapid, directional electron injection, minimizing non-radiative decay.

  • Preparation: Synthesize or commercially source platinized TiO2​ ( Pt−TiO2​ ) nanoparticles.

  • Solubilization: Dissolve the functionalized Ir(III) photosensitizer in dichloromethane ( CH2​Cl2​ ) to a precise concentration of 50 μM[3].

  • Suspension: Add 20 mg of Pt−TiO2​ powder into a centrifuge tube containing 2.5 mL of the Ir(III) solution.

  • Covalent Anchoring: Sonicate the mixture for 30 minutes. Note: Sonication provides the mechanical energy required to disperse the nanoparticles, allowing phosphonate or borate anchoring groups to covalently bind to the TiO2​ surface.

  • Self-Validation Check: Centrifuge the mixture at 4000 rpm for 15 minutes. The protocol is successful if the supernatant becomes entirely transparent and the solid pellet transitions from grey to a dark pink/red hue, confirming quantitative dye adsorption[3].

  • Recovery: Decant the clear liquid and dry the functionalized photocatalyst overnight under a vacuum.

Protocol B: Visible-Light Driven Hydrogen Evolution Reaction (HER)

Causality: Oxygen is a potent triplet quencher. Strict anaerobic conditions are mandatory to prevent the premature deactivation of the Ir(III)∗ excited state.

  • Reaction Assembly: Suspend the Ir(III)- Pt−TiO2​ catalyst in a purely aqueous solution containing 0.1 M ascorbic acid (AA) or triethanolamine (TEOA) as the sacrificial electron donor (SED)[3][4].

  • Degassing: Transfer the suspension to a sealed quartz photoreactor. Degas the system via continuous Argon bubbling for a minimum of 30 minutes.

  • Self-Validation Check: Connect the reactor to a Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD). A steady, flat baseline prior to illumination ensures the system is completely leak-free and anaerobic.

  • Irradiation: Illuminate the reactor using a high-power LED array matched to the complex's absorption max (e.g., blue 446 nm, green 518 nm, or red 634 nm)[4].

  • Quantification: Monitor H2​ evolution via GC. A linear increase in the H2​ peak area over the first 4 hours validates active turnover without immediate catalyst degradation. Turnover numbers (TON) can reach up to 5809 under optimized conditions[3].

Protocol C: Spatiotemporal Photoactivation of Ir(III)-Boronic Acid Prodrugs (In Vitro)

Causality: This protocol leverages the unique ability of the photo-generated phenyl radical to scavenge trace oxygen, allowing drug activation even in severely hypoxic solid tumors[2].

  • Cell Culture: Culture 2D monolayer cancer cells or 3D tumor spheroids in a specialized hypoxic chamber maintained at 0.02% O2​ [2].

  • Incubation: Dose the cells with the boronic acid-caged Ir(III) complex (IrBA) and incubate in the dark for 4 hours to facilitate cellular internalization.

  • Irradiation: Expose the cells to visible light (dose and wavelength dependent on the specific IrBA derivative). Light triggers the generation of the phenyl radical from the boronate anion, unmasking the cytotoxic IrNH2​ complex[2].

  • Viability Assessment: Assess cell viability via standard MTT or CellTiter-Glo assays 24 hours post-irradiation. Self-Validation: A significant reduction in viability in the irradiated group versus the dark control confirms successful spatiotemporal photoactivation.

References

  • [1] High Triplet Energy Iridium(III) Isocyanoborato Complex for Photochemical Upconversion, Photoredox and Energy Transfer Catalysis. Journal of the American Chemical Society. 1

  • [4] Red Absorbing Cyclometalated Ir(III) Diimine Photosensitizers Competent for Hydrogen Photocatalysis. Inorganic Chemistry. 4

  • [2] Photoactivation of Boronic Acid Prodrugs via a Phenyl Radical Mechanism: Iridium(III) Anticancer Complex as an Example. Journal of the American Chemical Society. 2

  • [3] Development of Aldehyde Functionalized Iridium(III) Complexes Photosensitizers with Strong Visible-Light Absorption for Photocatalytic Hydrogen Generation from Water. Inorganics (MDPI). 3

Sources

Method

Application Note: Step-by-Step Preparation and Validation of Luminescent Borate Iridium(III) Probes

Executive Summary Luminescent transition metal complexes have revolutionized molecular imaging and diagnostic assays. Among them, cyclometalated iridium(III) complexes functionalized with boronic acid or boronate ester m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Luminescent transition metal complexes have revolutionized molecular imaging and diagnostic assays. Among them, cyclometalated iridium(III) complexes functionalized with boronic acid or boronate ester moieties stand out as highly selective, robust probes. These architectures are primarily utilized for the real-time detection of reactive oxygen and nitrogen species (ROS/RNS)—specifically peroxynitrite (ONOO⁻)—and for the reversible sensing of carbohydrates[1][2].

This application note provides a comprehensive, field-validated protocol for the synthesis, purification, and biological application of a prototypical Ir(III)-boronate probe. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind each chemical step, ensuring reproducible and self-validating workflows.

Mechanistic Rationale: The Boronate Trigger

The design of Ir(III)-boronate probes leverages the exceptional photophysical properties of the iridium core—namely, high quantum yields, large Stokes shifts, and long phosphorescence lifetimes that enable time-gated imaging to eliminate cellular autofluorescence[2].

The recognition mechanism is dictated by the specific reactivity of the carbon-boron bond. When exposed to ONOO⁻, the electron-deficient boron atom undergoes a rapid nucleophilic attack. This forms a transient dioxaborirane intermediate that spontaneously hydrolyzes, cleaving the boronate group to yield a phenol[3][4].

Causality in Design: This stoichiometric cleavage acts as an optical "switch." In the intact probe, luminescence is often quenched via photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). The oxidative cleavage disrupts this quenching pathway, resulting in a dramatic, quantifiable enhancement in luminescence (a "turn-on" or ratiometric signal)[2][5]. Alternatively, in carbohydrate sensing, the boronic acid group reversibly binds diols (e.g., fructose), lowering the pKa and forming a boronate anion that modulates emission without cleaving the ligand[1][6].

Mechanism IrProbe Ir(III)-Boronate Probe (Off-State) Intermediate Dioxaborirane Intermediate (Transient) IrProbe->Intermediate + ONOO⁻ ONOO Peroxynitrite (ONOO⁻) (Target Analyte) ONOO->Intermediate IrPhenol Ir(III)-Phenol Complex (Strong Luminescence) Intermediate->IrPhenol Hydrolysis Byproduct Borate Byproduct Intermediate->Byproduct

Fig 1: Mechanism of peroxynitrite-mediated oxidation of the iridium(III) boronate probe.

Synthetic Protocol: Iridium(III) Complexation

The synthesis follows a highly reliable two-step complexation strategy: the formation of a kinetically inert chloro-bridged dimer, followed by cleavage with a boronate-functionalized ancillary ligand[7][8].

Workflow Step1 Step 1: Dimer Synthesis IrCl₃·3H₂O + C^N Ligand Dimer Chloro-Bridged Dimer [Ir(C^N)₂Cl]₂ Step1->Dimer 110°C, 24h Step2 Step 2: Ligand Cleavage Dimer + N^N-Boronate Dimer->Step2 Crude Crude Ir(III) Complex Step2->Crude Reflux, 12h Step3 Step 3: Purification Anion Exchange to PF₆⁻ Crude->Step3 Pure Pure Ir(III)-Boronate Probe [Ir(C^N)₂(N^N-Boronate)]PF₆ Step3->Pure Yield: 60-80%

Fig 2: Step-by-step synthetic workflow for luminescent iridium(III) boronate probes.

Step 3.1: Synthesis of the Chloro-Bridged Dimer [Ir(ppy)2(μ-Cl)]2

Objective: Force the C,N-cyclometalation of 2-phenylpyridine (ppy) onto the Ir(III) center.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve IrCl₃·3H₂O (1.0 equiv) and 2-phenylpyridine (2.2 equiv) in a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

  • Causality of Solvent Choice: Water is strictly required to solubilize the inorganic IrCl₃ salt, while 2-ethoxyethanol provides an optimal boiling point (~135°C) and acts as a mild reducing agent to maintain the Ir(III) oxidation state during the thermodynamically demanding cyclometalation[7].

  • Execution: Degas the mixture with N₂ for 15 minutes. Reflux at 110°C for 24 hours under an inert atmosphere.

  • Self-Validation: The reaction is complete when a dense, bright yellow precipitate forms. The insolubility of this dimer in the solvent mixture naturally drives the equilibrium to completion.

  • Isolation: Cool to room temperature, filter the yellow solid, wash sequentially with water and ethanol, and dry under a vacuum.

Step 3.2: Ligand Cleavage and Complexation

Objective: Cleave the dimer using a boronate-functionalized ancillary ligand (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine, abbreviated as bpy-Bpin).

  • Reaction Setup: Suspend the [Ir(ppy)2(μ-Cl)]2 dimer (1.0 equiv) and bpy-Bpin (2.1 equiv) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).

  • Causality of Boronate Ester: We utilize a pinacol boronate ester (Bpin) rather than a free boronic acid. The Bpin group prevents unwanted oligomerization during synthesis and is significantly more stable during silica gel chromatography, while still retaining rapid reactivity toward ONOO⁻[3][9].

  • Execution: Reflux the mixture at 60°C for 12 hours in the dark.

  • Self-Validation: The opaque yellow suspension will transition into a clear, deep orange/red solution. This visual shift confirms the successful cleavage of the dimer bonds and the formation of the monomeric cationic complex[8].

Step 3.3: Counter-Ion Exchange and Purification
  • Anion Exchange: Cool the solution and add a 10-fold excess of aqueous ammonium hexafluorophosphate (NH₄PF₆). Stir for 30 minutes.

  • Causality of PF₆⁻ Exchange: The native chloride counter-ion renders the complex highly hygroscopic and causes streaking on silica columns. Exchanging it for the bulky, non-coordinating PF₆⁻ anion dramatically improves organic solubility and chromatographic resolution[7].

  • Purification: Extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography (Eluent: DCM/MeOH, 100:1 to 50:1).

Photophysical Characterization & Validation

Before biological application, the probe must be validated in vitro to confirm its sensing capabilities. The table below summarizes typical photophysical parameters of an Ir(III)-boronate probe before and after stoichiometric oxidation by ONOO⁻[2][5].

Photophysical PropertyIr-Boronate Probe (Off-State)Ir-Phenol Product (On-State)
Absorption Max (λabs) 360 - 400 nm360 - 400 nm
Emission Max (λem) 633 nm (Weak/Quenched)550 nm (Strongly Emissive)
Quantum Yield (Φ) ≤ 0.020.35 - 0.50
Luminescence Lifetime (τ) < 0.1 μs1.5 - 2.0 μs
Limit of Detection (LOD) N/A~0.65 μM
Response Time N/A< 30 seconds

Note: The massive increase in quantum yield and lifetime confirms the disruption of the PET/FRET quenching mechanism upon boronate cleavage.

Biological Application: Live-Cell Imaging Protocol

To evaluate the probe's efficacy in mapping ONOO⁻ in living systems, we utilize a standardized live-cell imaging assay using SH-SY5Y or A549 cell lines[2][9].

Cell Preparation and Incubation
  • Seed SH-SY5Y cells in glass-bottom confocal dishes and culture until 70-80% confluent.

  • Wash cells twice with Phosphate-Buffered Saline (PBS, pH 7.4).

  • Incubate the cells with the Ir(III)-boronate probe (typically 10–25 μM, diluted in serum-free media from a DMSO stock) for 2 hours at 37°C. Crucial Note: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Exogenous ONOO⁻ Stimulation
  • Causality of Donor Choice: Add SIN-1 (3-morpholinosydnonimine) at varying concentrations (e.g., 50–200 μM) for 1 hour. SIN-1 is the gold-standard exogenous ONOO⁻ donor because it spontaneously decomposes in aqueous media to co-release nitric oxide (NO) and superoxide (O₂•⁻), which rapidly undergo a diffusion-controlled reaction to form authentic ONOO⁻[2][5].

  • Self-Validating Control: Prepare a parallel control dish pre-treated with an ROS scavenger (e.g., uric acid or ebselen) prior to SIN-1 addition. A lack of luminescent signal in this group proves the emission is exclusively triggered by ONOO⁻ and not by non-specific probe accumulation or autofluorescence.

Confocal Imaging
  • Wash the cells three times with PBS to remove the uninternalized probe and excess SIN-1.

  • Image using a laser scanning confocal microscope. Excite the Ir(III) complex at 405 nm (or via two-photon excitation at ~760 nm if applicable) and collect emission in the appropriate channel (e.g., 530–570 nm for the green-emitting Ir-phenol product)[2].

References

  • Barnard, P. J., et al. "Luminescent iridium(iii) complexes bearing boronic acid groups: potential sensors for carbohydrates." Dalton Transactions, Royal Society of Chemistry. URL:[Link]

  • "FRET Luminescent Probe for the Ratiometric Imaging of Peroxynitrite in Rat Brain Models of Epilepsy-Based on Organic Dye-Conjugated Iridium(III) Complex." ACS Publications. URL:[Link]

  • "Boronate-Based Bioactive Compounds Activated by Peroxynitrite and Hydrogen Peroxide." PMC, National Institutes of Health. URL:[Link]

  • "Probing mitochondrial peroxynitrite biogenesis by a N-morpholinoarylimine-based iridium(III) complex in drug-induced liver cells." PMC, National Institutes of Health. URL:[Link]

  • "Photoactivation of Boronic Acid Prodrugs via a Phenyl Radical Mechanism: Iridium(III) Anticancer Complex as an Example." Sun Yat-sen University / ACS. URL: [Link]

  • "Photo‐ and Electrochemical Dual‐Responsive Iridium Probe for Saccharide Detection." ResearchGate. URL: [Link]

  • "A Three-Channel Fluorescent Probe That Distinguishes Peroxynitrite from Hypochlorite." ACS Publications. URL: [Link]

  • "Microwave-Accelerated C,N-Cyclometalation as a Route to Chloro-Bridged Iridium(III) Binuclear Precursors..." ACS Publications. URL: [Link]

  • "Photoactivation of Boronic Acid Prodrugs via a Phenyl Radical Mechanism: Iridium(III) Anticancer Complex as an Example." ACS Publications. URL:[Link]

Sources

Application

protocol for c-h activation using borate iridium(iii) photocatalysts

An Application Guide and Protocol for C-H Activation via Photoredox Catalysis with Iridium(III) Complexes and Organoborate Reagents For Researchers, Scientists, and Drug Development Professionals Introduction: The Modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol for C-H Activation via Photoredox Catalysis with Iridium(III) Complexes and Organoborate Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Modern Imperative for C-H Activation

The direct functionalization of carbon-hydrogen (C–H) bonds represents a paradigm shift in synthetic chemistry. Traditionally viewed as inert, these ubiquitous bonds are now recognized as viable handles for molecular construction, offering a more atom- and step-economical alternative to conventional cross-coupling methods that require pre-functionalized starting materials.[1][2] Within this field, visible-light photoredox catalysis has emerged as a particularly powerful and sustainable engine for driving these challenging transformations under exceptionally mild conditions.[3][4][5]

This guide focuses on a robust protocol that merges the photocatalytic prowess of cyclometalated iridium(III) complexes with organoborate salts. This synergistic system provides a reliable method for generating carbon-centered radicals from stable, readily available borate precursors, which can then be used to functionalize a wide range of C–H bonds, particularly in electron-deficient (hetero)arenes. We will delve into the underlying mechanism, provide a detailed experimental protocol, and offer expert insights for optimization and troubleshooting.

Mechanism: A Dance of Photons, Electrons, and Radicals

The overall transformation is a redox-neutral process powered by visible light. The key components are an iridium(III) photocatalyst (PC), such as fac-Ir(ppy)₃, and an organoborate salt, typically a potassium organotrifluoroborate (R-BF₃K). The reaction proceeds through a well-established photocatalytic cycle.

The Catalytic Cycle Explained:

  • Photoexcitation: The cycle begins with the absorption of visible light (typically blue LEDs) by the iridium(III) photocatalyst, promoting it to a long-lived, high-energy triplet excited state (Ir(III)). This excited state is both a more potent oxidant and a more potent reductant than the ground state complex.[6]

  • Oxidative Quenching & Radical Generation: The excited Ir(III) catalyst is a strong enough oxidant to accept a single electron from the electron-rich organotrifluoroborate salt. This single-electron transfer (SET) event generates a reduced Ir(II) species and an unstable organoborate radical.[7]

  • Deboronative Fragmentation: The transient borate radical rapidly undergoes fragmentation (deboronation) to release a carbon-centered radical (R•) and boron trifluoride (BF₃). This irreversible step is the thermodynamic driving force for the generation of the key radical intermediate.[7]

  • Radical Addition to Substrate: The nucleophilic carbon radical (R•) adds to an electron-deficient C–H substrate, such as a heteroarene, in a Minisci-type reaction.[3][8] This forms a new C–C bond and generates a radical intermediate.

  • Oxidation and Catalyst Regeneration: The reduced Ir(II) complex closes the catalytic cycle by donating its electron back to the radical intermediate from the previous step. This oxidizes the intermediate, which, after deprotonation (often facilitated by a mild base present in the reaction), yields the final functionalized product and regenerates the ground-state Ir(III) photocatalyst.[7]

Photocatalytic Cycle cluster_cycle Catalytic Cycle cluster_substrate Reagent Transformation IrIII Ir(III) IrIII_star *Ir(III) IrIII->IrIII_star Visible Light (hν) IrII Ir(II) IrIII_star->IrII SET Borate R-BF₃K IrIII_star->Borate Oxidative Quenching IrII->IrIII SET (Regeneration) Intermediate [Arene(H)-R]• IrII->Intermediate Oxidation Radical R• + BF₃ + K⁺ Substrate Arene-H Radical->Substrate C-C Bond Formation Product Arene-R + H⁺

Caption: Photocatalytic cycle for C-H activation.

Detailed Experimental Protocol: C-H Alkylation of 4-Cyanopyridine

This protocol describes a representative procedure for the alkylation of an electron-deficient heteroarene using potassium cyclopropyltrifluoroborate.

Materials and Reagents:

  • Photocatalyst: fac-Tris(2-phenylpyridine)iridium(III) [fac-Ir(ppy)₃] (1 mol%)

  • Substrate: 4-Cyanopyridine (1.0 equiv)

  • Radical Precursor: Potassium cyclopropyltrifluoroborate (1.5 equiv)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous, degassed Dimethylformamide (DMF)

  • Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, septum, nitrogen or argon line, blue LED photoreactor setup.

Equipment Setup:

A typical photoreactor consists of a reaction vessel placed in the center of a cooling fan, with one or more blue LED lamps (e.g., 26 W compact fluorescent lamps or dedicated LED strips, λ ≈ 450 nm) positioned to irradiate the vessel uniformly.[6] The fan is crucial to maintain the reaction at or near room temperature, as excessive heat can lead to catalyst degradation and side reactions.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add fac-Ir(ppy)₃ (0.01 mmol, 6.5 mg), 4-cyanopyridine (1.0 mmol, 104 mg), potassium cyclopropyltrifluoroborate (1.5 mmol, 222 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the rigorous exclusion of oxygen, which can quench the excited state of the photocatalyst.[9]

  • Solvent Addition: Using a gas-tight syringe, add 5 mL of anhydrous, degassed DMF to the flask. The solution should be a homogeneous suspension.

  • Degassing (Critical Step): To ensure complete removal of dissolved oxygen, sparge the reaction mixture with a gentle stream of argon through a needle submerged in the liquid for 10-15 minutes while stirring. The color should be a pale yellow.

  • Photoreaction: Place the sealed flask approximately 5-10 cm from the blue LED light source. Turn on the cooling fan and the light source to begin the irradiation. Let the reaction stir at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots (via syringe) and analyzing them by GC-MS or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), turn off the light source. Quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired 4-cyclopropyl-2-cyanopyridine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Iridium(III) Solubility in Non-Polar Media

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common bottleneck: the inherent insolubility of cationic Iridium(III) complexes in lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common bottleneck: the inherent insolubility of cationic Iridium(III) complexes in low dielectric constant ( ϵr​ ) solvents like hexanes, toluene, or supercritical carbon dioxide (scCO 2​ ).

When transitioning from polar media (like acetonitrile or DMF) to non-polar environments, the electrostatic work required to separate tight ion pairs becomes thermodynamically prohibitive[1]. Below is our definitive troubleshooting guide, mechanistic insights, and self-validating protocols for engineering highly lipophilic borate-based Ir(III) complexes.

Part 1: Troubleshooting Guides & FAQs

Q1: My cationic cyclometalated Ir(III) complex precipitates immediately upon addition to toluene. How can I resolve this without changing the primary coordination sphere? A1: The precipitation is caused by the high lattice energy of the tight ion pair formed between your cationic Ir(III) core and small, charge-dense counterions like hexafluorophosphate (PF 6−​ ) or chloride (Cl ). In low- ϵr​ solvents, the solvent cannot provide enough solvation enthalpy to overcome this lattice energy[1]. Solution: Perform a counterion exchange to a bulky, weakly coordinating anion (WCA) such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF ). The BArF anion distributes the negative charge over a massive structural volume and presents a highly fluorinated, lipophilic surface to the solvent, drastically lowering the lattice energy and increasing the entropy of solvation[2].

Q2: I swapped the PF 6−​ counterion for a tetraphenylborate (BPh 4−​ ) anion, but the solubility in aliphatic hydrocarbons is still suboptimal. What is the next step? A2: While BPh 4−​ is bulkier than PF 6−​ , it lacks the extreme lipophilicity required for true non-polar solubility. The C-H bonds of the phenyl rings do not interact as favorably with aliphatic solvents as fluorinated or alkylated systems do. Solution: Transition to the BArF counterion. The 24 fluorine atoms on the BArF anion create a "Teflon-like" shell that interacts highly favorably with non-polar and supercritical fluid environments, enabling high catalytic activity even in scCO 2​ [2]. Alternatively, you can modify the primary cyclometalating ligands by appending perfluoroalkyl chains to further disrupt π−π stacking[3].

Q3: Are there alternatives to cationic systems if counterion exchange isn't enough? A3: Yes. If your application allows for ligand redesign, consider utilizing zwitterionic complexes. By employing anionic N-heterocyclic carbenes (WCA-NHC) that contain a covalently tethered weakly coordinating borate moiety, you can generate neutral Ir(I) or Ir(III) complexes. These zwitterionic systems eliminate the need for an external counterion entirely, resulting in exceptional solubility and catalytic activity in completely non-polar media like neat alkene substrates or toluene[4].

Q4: How do I purify these highly lipophilic Ir(III)-BArF complexes? Standard silica gel causes streaking and low recovery. A4: Highly lipophilic, charge-diffuse complexes often exhibit irreversible adsorption on standard unmodified silica gel due to strong polar interactions between the basic silica silanols and the metal center[5]. Solution: Use deactivated silica (pre-treated with 1% triethylamine) or switch to neutral alumina. Furthermore, ensure your complex is fully dissolved in a loading solvent that is compatible with your initial mobile phase to prevent on-column precipitation[5].

Part 2: Mechanistic Causality & Data Presentation

Understanding why a modification works is critical for rational catalyst design. The solubility of Ir(III) complexes in non-polar solvents is governed by a delicate balance between thermodynamic lattice disruption and kinetic steric shielding.

Mechanism Cation Cationic Ir(III) Core Interaction Weak Ion Pairing (Low Dielectric Media) Cation->Interaction Anion BArF- Counterion (Fluorinated/Bulky) Anion->Interaction Thermo Thermodynamic Effect: Lowered Lattice Energy Interaction->Thermo Kinetic Kinetic Effect: Steric Shielding Interaction->Kinetic Result High Solubility in Non-Polar Solvents Thermo->Result Kinetic->Result

Caption: Thermodynamic and kinetic factors driving non-polar solubility.

Table 1: Impact of Counterion and Ligand Modification on Ir(III) Solubility
Complex TypeCounterionSolvent EnvironmentSolubility in Hexanes/TolueneRelative Catalytic Activity
[Ir(cod)(L)]+PF 6−​ scCO 2​ / HexaneInsolubleLow (11% conversion)[2]
[Ir(cod)(L)]+BPh 4−​ scCO 2​ / HexaneModerateModerate
[Ir(cod)(L)]+BArF scCO 2​ / HexaneHighExcellent (Quantitative)[2]
[WCA-NHC-Ir(COD)]None (Zwitterionic)Toluene / Neat AlkeneVery HighExcellent (Active down to 10 ppm)[4]

Part 3: Standard Operating Procedure (SOP)

Protocol: Biphasic Counterion Exchange (PF 6−​ to BArF − )

This protocol is designed as a self-validating system. By utilizing a biphasic solvent mixture, the thermodynamic preference of the highly lipophilic product drives it exclusively into the organic layer. If the organic layer exhibits the characteristic luminescence or color of your Ir(III) complex, the exchange has successfully occurred[6].

Materials Required:

  • Precursor [Ir(L)2(L')][PF6]

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)

  • Dichloromethane (DCM) & Distilled Water

Step-by-Step Methodology:

  • Dissolution (Phase Setup): Dissolve 1.0 equivalent of the precursor [Ir(L)2(L')][PF6] in a minimal volume of DCM. Causality: DCM is chosen because it solubilizes the cationic precursor while remaining immiscible with water, setting up the biphasic driving force.

  • Aqueous Addition: Dissolve 1.1 equivalents of NaBArF in distilled water. Causality: NaBArF is water-soluble. Keeping it in the aqueous phase prevents unreacted salt from contaminating the final organic product.

  • Biphasic Mixing: Combine the two solutions and stir vigorously at room temperature for 2 to 4 hours. Causality: High-speed stirring maximizes the interfacial surface area, overcoming the mass transfer limitations between the two immiscible phases.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to resolve. Causality: The newly formed Ir-BArF complex is highly hydrophobic and charge-diffuse, thermodynamically driving it entirely into the heavy DCM layer (bottom).

  • Washing: Collect the DCM layer and wash it three times with equal volumes of distilled water. Causality: This removes the water-soluble NaPF 6​ byproduct, pushing the equilibrium to completion via Le Chatelier's principle.

  • Isolation: Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Recrystallize from DCM/pentane to yield the pure lipophilic complex[6].

Workflow Start Start: [Ir(III)][PF6] in DCM AddSalt Add NaBArF in H2O Start->AddSalt Mix Vigorous Biphasic Stirring (2h) AddSalt->Mix Separate Phase Separation (Discard Aqueous) Mix->Separate Wash Wash Organic Phase (3x H2O) Separate->Wash Dry Dry over MgSO4 & Evaporate Wash->Dry End Pure [Ir(III)][BArF] Highly Soluble Dry->End

Caption: Biphasic counterion exchange workflow for Ir(III) complexes.

References

  • [1] Electrostatic Work Causes Unexpected Reactivity in Ionic Photoredox Catalysts in Low Dielectric Constant Solvents. National Renewable Energy Laboratory (NREL). 1

  • [2] Iridium-Catalyzed Enantioselective Hydrogenation of Imines in Supercritical Carbon Dioxide. Journal of the American Chemical Society (ACS). 2

  • [4] Iridium(I) Complexes with Anionic N-Heterocyclic Carbene Ligands as Catalysts for the Hydrogenation of Alkenes in Non-Polar Media. ResearchGate. 4

  • [5] Refinement of purification techniques for high-purity iridium complexes. BenchChem. 5

  • [6] Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity. MDPI. 6

  • [3] Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry. Accounts of Chemical Research (ACS). 3

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of Borate-Iridium(III) Systems During Catalysis

Welcome to the Advanced Technical Support Center for Iridium(III) metallaphotoredox and ion-pairing catalysis. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Iridium(III) metallaphotoredox and ion-pairing catalysis. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting. Here, we address the fundamental thermodynamic and kinetic causalities that lead to the oxidative degradation of Ir(III) photocatalysts when interfaced with borate salts (e.g., alkyltrifluoroborates or chiral borate counterions). Every protocol provided herein is a self-validating system designed to ensure scientific integrity and reproducible yields.

Part 1: The Causality of Oxidative Degradation

In photoredox catalysis involving borate precursors, the Ir(III) catalyst is photoexcited to *Ir(III). Depending on the reaction design, this excited state can undergo oxidative quenching by an electron acceptor, generating a highly electrophilic Ir(IV) intermediate[1].

The degradation causality is fundamentally a kinetic mismatch . If the subsequent single-electron transfer (SET) from the borate precursor (to regenerate Ir(III) and form the active borate radical) is slower than the catalyst's internal degradation pathways, the Ir(IV) center will pull electron density from its cyclometalated ligands (such as 2-phenylpyridine or Cp* rings)[2]. This electronic depletion renders the ligands highly susceptible to nucleophilic attack by trace water or coordinating solvents, leading to irreversible ring-opening, ligand cleavage, and ultimate catalyst bleaching[2][3].

Furthermore, in asymmetric systems utilizing chiral borate counterions, the highly oxidizing environment can degrade the borate itself, destroying the critical hydrogen-bonding network required for stereocontrol[4].

G Ir3 Ir(III) Ground State Ir3_star *Ir(III) Excited State Ir3->Ir3_star Visible Light (hv) Ir4 Ir(IV) Oxidized State Ir3_star->Ir4 Oxidative Quenching Ir4->Ir3 Fast SET from Borate Degradation Oxidative Degradation (Ligand Cleavage) Ir4->Degradation Slow SET / Unquenched Borate Borate Precursor (R-BF3-) Radical Alkyl Radical (R•) Borate->Radical Oxidation by Ir(IV) Product Cross-Coupled Product Radical->Product Downstream Catalysis

Fig 1. Mechanistic pathways of Ir(III) photoredox catalysis highlighting the degradation branch.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction mixture bleaches from bright yellow to colorless after 2 hours of irradiation, and the yield plateaus at 20%. What is the root cause? Diagnosis: You are observing classic Ir(IV) accumulation leading to ligand oxidation. The SET from your borate substrate to the Ir(IV) intermediate is too slow, leaving the catalyst vulnerable. Solution:

  • Thermodynamic Tuning: Switch to a more oxidatively stable catalyst. Fluorination of the cyclometalated ligands (e.g., using [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) significantly stabilizes the Ir(IV) state against auto-oxidation[3][5].

  • Kinetic Acceleration: Increase the concentration of the borate salt to drive the bimolecular SET rate, minimizing the lifetime of the vulnerable Ir(IV) species[6].

Q2: I am using a chiral borate counterion for asymmetric photoaerobic catalysis. The reaction proceeds, but the enantiomeric ratio (e.r.) drops drastically over time. Why? Diagnosis: The chiral borate anion is undergoing oxidative degradation. In these systems, the borate sustains a critical H-bond interaction with the reactant[4]. If the *Ir(III) or Ir(IV) potential is too high, it will oxidize the borate counterion, destroying the chiral pocket. Solution: Lower the oxidation potential of your Ir(III) catalyst by introducing electron-donating groups (e.g., methoxy or tert-butyl) on the ancillary ligands. Additionally, ensure strict temperature control (e.g., 18 °C or lower) to stabilize the delicate ion-pair[4].

Q3: How can I differentiate between oxygen-induced degradation and inherent Ir(IV) instability? Diagnosis: Oxygen rapidly quenches *Ir(III) to form superoxide radicals, which can attack the catalyst ligands independently of the borate cycle. Solution: Implement the "Self-Validating Degassing Protocol" (see Part 4). If bleaching occurs even with <1 ppm O₂, the degradation is inherent to the Ir(IV)-ligand instability.

Workflow Start Catalyst Bleaching Observed Check1 Assess SET Rate Start->Check1 Fix1 Increase Borate Conc. or Tune Redox Check1->Fix1 Slow SET Check2 Evaluate Ligands Check1->Check2 Fast SET Fix2 Use Fluorinated Ligands (e.g., dF(CF3)ppy) Check2->Fix2 Ligand Oxidation Check3 Check O2 / H2O Check2->Check3 Ligand Intact Fix3 Strict Degassing & Anhydrous Solvents Check3->Fix3 O2/H2O Present

Fig 2. Step-by-step troubleshooting workflow for mitigating Ir(III) oxidative degradation.

Part 3: Quantitative Data & Catalyst Selection

Table 1: Quantitative Comparison of Ir(III) Photocatalysts and Degradation Resistance

CatalystLigand ModificationPhotophysical ProfilePrimary Degradation PathwayMitigation Strategy
fac-Ir(ppy)3None (Standard)Strongly reducing excited state[7]Ligand oxidation (ppy ring)Use only with fast SET donors
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6Fluorinated ppyHighly oxidizing excited state[5]dtbbpy dissociationMaintain strictly anhydrous conditions
CpIr(chelate)PentamethylcyclopentadienylVariableCp cleavage to acetate/formate[2]Avoid highly oxidizing environments
Ir(III)-Chiral BorateIon-pairedVariableBorate anion oxidation[4]Lower catalyst oxidation potential

Part 4: Validated Experimental Protocols

Protocol: Self-Validating Workflow for Anhydrous Ir(III)-Borate Catalysis

Objective: Prevent nucleophilic attack on the Ir(IV) intermediate by eliminating trace water and oxygen, while validating catalyst integrity in real-time.

Step 1: Reagent Preparation & Drying

  • Transfer the Ir(III) photocatalyst (1-2 mol%) and the borate precursor (1.5 equiv) into a flame-dried Schlenk tube inside an argon-filled glovebox.

  • Causality: Trace water acts as a potent nucleophile against the electron-deficient Ir(IV) state, leading to irreversible ligand cleavage[2].

Step 2: Solvent Degassing (Freeze-Pump-Thaw)

  • Suspend the reagents in anhydrous solvent (e.g., MeCN or DMF).

  • Perform three strict cycles of Freeze-Pump-Thaw on a Schlenk line.

  • Validation Check: Before irradiation, extract a 10 µL aliquot under argon and measure the UV-Vis absorbance. A sharp MLCT band at ~380-450 nm confirms the intact Ir(III) ground state[8].

Step 3: Irradiation and Kinetic Sampling

  • Irradiate the mixture using a 440 nm LED array with active cooling (maintain at 18 °C).

  • Causality: Thermal control prevents the dissociation of tight ion-pairs (especially when using chiral borate counterions) and suppresses background thermal degradation pathways[4].

Step 4: Post-Reaction Validation

  • Post-irradiation, perform a final UV-Vis scan. A complete loss of the MLCT band (bleaching) indicates that the borate concentration was insufficient to outcompete the oxidative degradation pathway. Adjust equivalents or switch to a fluorinated catalyst for the next run.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading in Borate-Iridium(III) Photoredox Reactions

Welcome to the Advanced Applications Support Center. Designed for researchers and drug development professionals, this guide provides mechanistic troubleshooting, self-validating protocols, and optimization strategies fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Designed for researchers and drug development professionals, this guide provides mechanistic troubleshooting, self-validating protocols, and optimization strategies for utilizing Iridium(III) photocatalysts (e.g., fac-Ir(ppy)3, [Ir{dFCF3ppy}2(bpy)]PF6) with alkyltrifluoroborate reagents.

Mechanistic Causality: The Role of Catalyst Loading

In photoredox catalysis, catalyst loading is not a simple stoichiometric ratio; it is a dynamic parameter that dictates photon absorption efficiency, radical generation rates, and reactor scalability. Iridium(III) complexes activate alkyltrifluoroborates via single-electron transfer (SET) oxidation, generating highly reactive alkyl radicals[1].

Optimizing the loading of the Ir(III) catalyst requires balancing three competing physical phenomena:

  • The Beer-Lambert Law (Light Attenuation): High catalyst concentrations in large-diameter batch reactors cause all photons to be absorbed within the first few millimeters of the solution (the "skin effect"). This leaves the bulk of the reaction mixture in the dark, stalling conversion [2].

  • Catalyst Self-Quenching: Excessive concentrations of Ir(III) increase the probability that an excited-state *Ir(III) molecule will collide with a ground-state Ir(III) molecule, leading to non-radiative decay and wasted photon energy.

  • Radical Flux Matching: The rate of alkyl radical generation must match the turnover rate of the downstream trapping cycle (e.g., a Nickel cross-coupling cycle or direct addition to a heteroarene). If Ir(III) loading is too high, radical generation outpaces capture, leading to side reactions.

PhotoredoxCycle Ir3 Ir(III) Ground State (Catalyst) Ir3_exc *Ir(III) Excited State (Strong Oxidant) Ir3->Ir3_exc Visible Light (hν) Ir2 Ir(II) Reduced State (Strong Reductant) Ir3_exc->Ir2 SET Oxidation of Borate Ir2->Ir3 -e- (Regenerates Ir(III)) Borate Alkyltrifluoroborate [R-BF3]- Radical Alkyl Radical (R•) + BF3 Borate->Radical -e- ProductRadical Product Intermediate Radical->ProductRadical Addition to Substrate Substrate Substrate (e.g., Ni-Catalyst or Arene) Substrate->ProductRadical Product Final Coupled Product ProductRadical->Product SET Reduction

Fig 1: Single-Electron Transfer (SET) photoredox cycle for Ir(III)-mediated borate activation.

Frequently Asked Questions (FAQs)

Q: What is the optimal starting concentration for an Ir(III) photoredox screen with alkyltrifluoroborates? A: For standard batch reactions (e.g., 2 mL to 8 mL vials), a loading of 1.0 mol% to 2.0 mol% is the industry standard. This concentration provides sufficient photon capture without inducing severe light attenuation in small-diameter vessels[3].

Q: Can I compensate for low catalyst loading by simply increasing the light intensity? A: Only up to a thermodynamic limit. While higher photon flux increases the excitation rate of Ir(III) to *Ir(III), excessive light intensity (e.g., moving from a 34 W to a 150 W lamp without cooling) can lead to localized heating or multiphoton degradation of the catalyst. Optimization requires balancing catalyst loading with optical path length and controlled light intensity.

Q: How do I transition my optimized batch loading to continuous flow? A: When moving to continuous flow, the optical path length decreases dramatically (e.g., 1 mm ID tubing). To maintain the same absorbed photon equivalence, you must typically increase the catalyst loading (e.g., from 1 mol% to 5 mol%) or increase the residence time. Low loadings in narrow tubing result in photons passing through the reactor unabsorbed[4].

Troubleshooting Guide: Common Experimental Failures

Issue: High levels of protodeboronation (R-H) instead of the desired cross-coupled product.

  • Causality: Protodeboronation occurs when the alkyl radical (R•) abstracts a hydrogen atom from the solvent before it can be captured by the substrate or the secondary transition metal (e.g., Nickel). This is a kinetic mismatch: the Ir(III) cycle is generating radicals faster than the Ni cycle can consume them.

  • Solution: Decrease the Ir(III) catalyst loading (e.g., to 0.5 mol%) to throttle the radical generation rate. Alternatively, increase the concentration of the trapping substrate to favor the productive kinetic pathway [1].

Issue: Reaction stalls at 30-40% conversion when scaled up from a 2 mL vial to a 50 mL flask.

  • Causality: This is a classic manifestation of the Beer-Lambert Law. In a 50 mL flask, the path length is too large for the light to penetrate the heavily concentrated catalyst solution. The active reaction volume is restricted to the outer edge of the flask.

  • Solution: For larger batch reactors, you must decrease the catalyst loading to allow light transmittance deeper into the vessel, or transition to a continuous-flow microreactor to bypass the path-length limitation entirely.

Issue: Catalyst bleaching (color loss) is observed within the first hour.

  • Causality: Ir(III) complexes are highly stable, but they can degrade via ligand dissociation if the *Ir(III) excited state is not quenched rapidly by the borate, or if trace oxygen is present (leading to singlet oxygen generation).

  • Solution: Ensure strict anaerobic conditions (sparge solvents with N2/Ar for at least 15 minutes). Verify the solubility of the potassium alkyltrifluoroborate; if the borate is insoluble, it cannot quench the catalyst, leaving the excited Ir(III) vulnerable to degradation.

Experimental Workflows: Self-Validating Optimization Protocol

To systematically identify the optimal catalyst loading, utilize this High-Throughput Experimentation (HTE) protocol.

System Integrity Note: This protocol is self-validating. It incorporates a dark control (validates light-dependence), an internal standard (validates mass balance and detects volatile radical loss), and a matrix of path lengths.

Step-by-Step Methodology:

  • Stock Solution Preparation: In a nitrogen-filled glovebox, prepare a 0.2 M stock solution of the potassium alkyltrifluoroborate and the coupling partner in degassed 1,4-dioxane/DMA (4:1 v/v).

  • Internal Standard Addition: Add 10 mol% of 1,3,5-trimethoxybenzene to the stock solution. This inert standard will be used to track absolute mass balance during UPLC-MS analysis.

  • Catalyst Matrix Generation: Prepare serial dilutions of the [Ir{dFCF3ppy}2(bpy)]PF6 photocatalyst to achieve final reaction loadings of 0.1%, 0.5%, 1.0%, 2.5%, and 5.0% mol.

  • Dosing: Dispense 500 μL of the reaction mixture into a series of 2 mL clear glass microvials.

  • Control Implementation: Wrap one 1.0 mol% vial completely in aluminum foil to serve as the Dark Control.

  • Irradiation: Seal the vials with PTFE-lined crimp caps. Place them in a temperature-controlled (25 °C) photoreactor block equipped with 470 nm blue LEDs. Irradiate for 4 hours.

  • Quenching and Analysis: Remove the vials, open them to air to quench the Ir(III) cycle, and dilute with 1 mL of acetonitrile. Filter through a 0.2 μm PTFE syringe filter and analyze via UPLC-MS. Calculate the yield and remaining mass balance relative to the internal standard.

Quantitative Data: Catalyst Loading vs. Reactor Geometry

The following table summarizes the causal relationship between reactor path length, Ir(III) catalyst loading, and reaction yield, demonstrating why optimization is highly dependent on the physical setup[2].

Reactor TypeVessel Path LengthIr(III) LoadingLight SourceResidence TimeYieldCausality / Observation
Batch Microvial 10 mm1.0 mol%470 nm LED24 h82% Optimal for small batch; allows deep light penetration.
Batch Flask 40 mm5.0 mol%470 nm LED24 h15% Severe skin effect; light blocked from bulk solution.
Microflow 1 mm ID1.0 mol%470 nm LED45 min40% Insufficient photon capture due to short path length.
Microflow 1 mm ID5.0 mol%470 nm LED45 min89% High loading maximizes photon capture in narrow tubing.

References

  • Molander, G. A., et al. "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science (2014).[Link]

  • MacMillan, D. W. C., et al. "Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology." Organic Process Research & Development (2021).[Link]

  • Lapkin, A. A., et al. "Machine Learning-Driven Optimization of Continuous-Flow Photoredox Amine Synthesis." Organic Process Research & Development (2024).[Link]

  • Molander, G. A., et al. "Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates." Organic Letters (2019).[Link]

Sources

Optimization

Technical Support Center: Resolving Ligand Exchange Issues in Borate Iridium(III) Coordination

Welcome to the Technical Support Center for Iridium(III)-Borate coordination chemistry. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot sl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Iridium(III)-Borate coordination chemistry. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot sluggish kinetics, ligand fluxionality, and catalyst deactivation during the synthesis and application of Ir(III) borate complexes.

Module 1: Mechanistic Foundations of Ir(III)-Borate Ligand Exchange

Understanding the causality behind your experimental observations begins with the electronic and steric nature of the metal center. Iridium(III) is a low-spin d6 transition metal, which makes it notoriously kinetically inert. When coordinated to bulky, strongly σ -donating borate ligands—such as hydridotris(pyrazolyl)borate (Tp) or bis(NHC)borates—the metal center is highly stabilized.

Because the steric bulk of the borate ligand blocks the approach of incoming nucleophiles, ligand exchange at these Ir(III) centers almost exclusively follows a dissociative mechanism [1]. The rate-limiting step is the dissociation of the leaving ligand (often a solvent molecule or halide) to form a transient 16-electron, square-pyramidal intermediate. If this dissociation is unfavorable, your ligand exchange will stall.

G Ir_complex [TpIr(III)(L_leaving)] 18-electron, Octahedral Dissociation Dissociation of L_leaving (Rate-Limiting Step) Ir_complex->Dissociation Intermediate [TpIr(III)]+ 16-electron, Square Pyramidal Dissociation->Intermediate Association Association of L_entering (Fast) Intermediate->Association Product [TpIr(III)(L_entering)] 18-electron, Octahedral Association->Product

Dissociative ligand exchange mechanism for octahedral Ir(III) borate complexes.

Module 2: Diagnostic Matrix for Borate-Ir(III) Coordination

Use the following quantitative data to diagnose structural or kinetic anomalies in your complexes. Deviations from these baseline parameters often indicate incomplete exchange or ligand degradation.

Ligand TypeTypical CoordinationIr-Ligand Distance (Å)Common Exchange IssueTroubleshooting StrategyTp (Hydridotris(pyrazolyl)borate) κ3 -N,N,N~2.10 (Ir-N)Sluggish ancillary exchangeUse stronger nucleophile (e.g., CH3​CN ) or abstracting agent[1].Bis(2-pyridyl)borate κ2 -N,N~2.10 (Ir-N)Boat-to-boat ring flip (fluxionality)Tune π -acceptor ability of ancillary ligands[2].Dihydroborate ( H2​BR2​ ) κ2 σ,σ 2.18 - 2.25 (Ir-B)B-H bond activation/hydrolysisMaintain strictly anhydrous conditions; monitor via 11 B NMR[3].Bis(NHC)borate κ2 -C,C~2.09 (Ir-C)Unwanted B-H fluorinationAvoid PF6​ or BF4​ counterions; use BArF [4].

Module 3: Troubleshooting Scenarios (Q&A)

Scenario A: I am trying to displace a bound dichloromethane solvent molecule from a cationic TpIr(III) complex, but the reaction stalls and NMR shows no exchange. Causality & Resolution: The d6 Ir(III) center is kinetically inert, and the bulky Tp ligand sterically prohibits associative substitution. The exchange must proceed dissociatively, and the dissociation of CH2​Cl2​ is slow on the NMR timescale[1]. To resolve this, you must use a much stronger nucleophile (like CH3​CN ) which rapidly traps the transient 16-electron intermediate, or apply high pressure (e.g., 50 atm N2​ ) to drive the equilibrium[1]. If you are trying to exchange a halide instead of a solvent, use a non-coordinating abstracting agent like NaBArF to irreversibly strip the halide and force the generation of the unsaturated intermediate[2].

Scenario B: My NMR spectra for a bis(2-pyridyl)borate Ir(III) complex show broad signals at room temperature, suggesting fluxionality. How do I lock the conformation? Causality & Resolution: Bidentate borate ligands can undergo a boat-to-boat ring flip, causing signal coalescence and broadening. The activation barrier for this conformational dynamic is heavily influenced by the π -acceptor ability of the ancillary ligands on the metal[3]. Strong π -accepting ligands (like CO) reduce electron density at the Ir center, altering the metal-ligand π -symmetry interactions and lowering the ring-flip barrier. To rigidify the complex, substitute the ancillary ligands with stronger σ -donors (e.g., phosphines) to raise the barrier and lock the chelate ring[3].

Scenario C: During the synthesis of an Ir(III) bis(NHC)borate complex using AgPF6​ as a halide abstractor, I observe unexpected ligand degradation and loss of the B-H stretch in IR. Causality & Resolution: The B-H bonds in borate ligands are hydridic and highly susceptible to halogenation. When using fluorinated counterions like PF6−​ or BF4−​ in the presence of Lewis acidic silver salts or oxidizing agents, an unusual B-H to B-F fluorination can occur, permanently degrading the ligand[4]. To resolve this, switch your halide abstractor to one with a highly stable, non-fluorinating anion, such as NaBArF [2].

G Start Ligand Exchange Issue Detected Q1 Is the reaction too slow? Start->Q1 Q2 Are there unexpected byproducts? Start->Q2 Slow_Yes Likely Dissociative Bottleneck (d6 Ir(III) is inert) Q1->Slow_Yes Yes Byprod_Yes Check 11B NMR for Ligand Degradation Q2->Byprod_Yes Yes Slow_Action Action: Use stronger nucleophile or abstracting agent (NaBArF) Slow_Yes->Slow_Action Byprod_Action Action: Avoid PF6/BF4 salts, ensure anhydrous conditions Byprod_Yes->Byprod_Action

Decision tree for troubleshooting Ir(III)-borate ligand exchange issues.

Module 4: Standardized Experimental Protocols

Protocol 1: Salt-Elimination Synthesis of Ir(III) Borate Complexes

This protocol utilizes a self-validating mechanism: the precipitation of an alkali halide salt drives the equilibrium forward via Le Chatelier's principle and provides immediate visual confirmation of successful transmetalation[5].

  • Preparation: Inside an inert-atmosphere glovebox, dissolve 1.0 equivalent of the Ir(III) chloride precursor (e.g., [Ir(Cp∗)Cl2​]2​ ) in strictly anhydrous THF.

  • Addition: Cool the solution to -30 °C. Dropwise, add 1.05 equivalents of the alkali metal borate salt (e.g., Li[H3​BDur] or Na[Tp] ) dissolved in THF.

  • Reaction: Allow the mixture to slowly warm to room temperature while stirring for 3 hours. Validation Step: The formation of a fine, insoluble white precipitate (LiCl or NaCl) confirms the displacement of the chloride ligand.

  • Purification: Filter the reaction mixture through a pad of dry Celite to remove the alkali halide salt.

  • Isolation: Concentrate the filtrate under reduced pressure and precipitate the purified Ir(III) borate complex by adding cold pentane.

Protocol 2: Kinetic Monitoring of Ligand Substitution via NMR

Use this protocol to confirm whether your exchange is suffering from a dissociative bottleneck[1].

  • Sample Prep: Dissolve 15 mg of the Ir(III) complex in 0.5 mL of a deuterated, non-coordinating solvent (e.g., CD2​Cl2​ ) in a J. Young NMR tube.

  • Reagent Addition: Add a known, large excess (e.g., 10-20 equivalents) of the entering ligand (e.g., CD3​CN ).

  • Equilibration: Insert the tube into an NMR spectrometer pre-equilibrated to the target temperature (e.g., 298 K).

  • Acquisition: Acquire 1H and 11B NMR spectra at regular intervals (e.g., every 5 minutes for 2 hours).

  • Analysis: Plot ln([Complex]t​/[Complex]0​) versus time. A linear decay confirms a pseudo-first-order kinetic profile, validating that the rate is independent of the incoming ligand concentration and strictly limited by the dissociation of the leaving group[1].

Module 5: Frequently Asked Questions (FAQs)

Q: Why does my TpIr(III) complex show variable denticity ( κ3 vs κ2 ) in the solid state? A: Steric crowding or the coordination of a strongly binding ancillary ligand can force the Tp ligand to de-coordinate one of its pyrazolyl arms, shifting from a κ3 to a κ2 coordination mode to relieve steric tension around the octahedral core.

Q: How can I quickly verify the coordination mode of a new borate ligand? A: 11 B NMR is highly diagnostic. A shift to a higher frequency (downfield) compared to the free ligand often indicates a direct metal-boron interaction or a significant change in the electronic environment of the boron center upon coordination[5].

References

  • Mechanistic study of ligand substitution processes in TpIr(III) complexes. cdnsciencepub.com. 1

  • Aryldihydroborane Coordination to Iridium and Osmium Hydrido Complexes. acs.org. 5

  • Cyclometalated Iridium Complexes of Bis(Aryl) Phosphine Ligands: Catalytic C–H/C–D Exchanges and C–C Coupling Reactions. acs.org. 2

  • Synthesis, Structure, and Conformational Dynamics of Rhodium and Iridium Complexes of Dimethylbis(2-pyridyl)borate. nih.gov. 3

  • Iridium(I) and Rhodium(I) Carbonyl Complexes with the Bis(3-tert-butylimidazol-2-ylidene)borate Ligand and Unusual B−H Fluorination. acs.org. 4

Sources

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of Borate Iridium(III) Emitters

Welcome to the Advanced Materials Technical Support Center. This guide is designed for materials scientists, optoelectronic researchers, and drug development professionals utilizing luminescent Ir(III) probes for bio-ima...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This guide is designed for materials scientists, optoelectronic researchers, and drug development professionals utilizing luminescent Ir(III) probes for bio-imaging assays. Below, you will find targeted troubleshooting workflows, mechanistic explanations, and validated protocols to resolve thermal degradation issues when working with borate-based Iridium(III) emitters in Organic Light-Emitting Diodes (OLEDs).

Section 1: Diagnostic FAQs

Q: Why do my cationic Ir(III) complexes decompose during Vacuum Thermal Evaporation (VTE) instead of subliming? A: Successful sublimation requires the sublimation temperature ( Tsub​ ) to be lower than the decomposition temperature ( Td​ ). Standard cationic Ir(III) complexes use small counterions like PF6−​ or BF4−​ . These small anions create strong electrostatic interactions and high lattice energies with the Ir(III) cation. As a result, the thermal energy required to break the lattice ( Tsub​ ) exceeds the energy required to break the molecular bonds ( Td​ ), causing the material to degrade into a black residue in the crucible[1].

Q: How does switching to a bulky borate counterion resolve this sublimation failure? A: Replacing small counterions with bulky tetraphenylborate derivatives—such as tetrakis(pentafluorophenyl)borate ( [B(5fph)4​]− ) or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ( [BArF24​]− )—drastically increases the anionic volume. This steric hindrance disperses the negative charge and weakens the electrostatic interactions between the cation and anion. Consequently, the lattice energy drops, lowering Tsub​ below Td​ and enabling pristine vacuum evaporation without degradation[1].

Q: I am using a neutral borate complex (e.g., FIr6). Why is it suffering from operational thermal degradation in the OLED device? A: FIr6 (Bis(2,4-difluorophenylpyridinato)-tetrakis(1-pyrazolyl)borate iridium(III)) is a deep-blue emitter. Blue phosphorescence requires a high-energy triplet state ( T1​ ). During device operation, exciton accumulation in a narrow recombination zone leads to Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Annihilation (TPA). The localized thermal energy released from these non-radiative annihilations easily breaks the relatively weak Ir-N bonds of the pyrazolylborate ancillary ligand, leading to rapid luminance decay[2].

Section 2: Troubleshooting Guide

Issue 1: Low Sublimation Yield / Crucible Residue for Cationic Emitters
  • Cause: High lattice energy preventing vaporization.

  • Resolution: Perform a counterion exchange. Substitute PF6−​ with [BArF24​]− . The trifluoromethylation of the tetraphenylborate counterion not only increases the anionic volume to ~425 cm³/mol but also enhances the electrochemical stability of the complex, allowing for safe thermal vacuum deposition[3].

Issue 2: Rapid Luminance Decay in FIr6-Doped Devices
  • Cause: High exciton density causing thermal degradation of the emitter via TTA.

  • Resolution: Transition from a single-host to a bipolar co-host system. For example, using a 1:1 ratio of TcTa (hole-transporting) and mCPPO1 (electron-transporting) broadens the charge recombination zone. This prevents exciton pile-up, mitigates TTA-induced thermal stress, and significantly extends the operational lifetime of the FIr6 emitter[2].

Section 3: Quantitative Data & Benchmarks

To guide your material design, the following table summarizes the impact of counterion substitution on anionic volume and device performance. Data demonstrates that larger borate anions directly correlate with successful vacuum deposition and higher External Quantum Efficiency (EQE).

CounterionAnionic Volume (cm³/mol)Sublimation CapabilityPeak EQE in OLED (%)
BF4−​ 35.25Fails (Decomposes)N/A (Solution only)
PF6−​ 49.95Fails (Decomposes)N/A (Solution only)
[B(5fph)4​]− 320.78Excellent~4.5 - 6.8%
[BArF24​]− 425.02Excellent~5.1 - 16.0%

(Data synthesized from structural analyses and device benchmarks[1],[3],[4]. Note: EQE varies based on the specific Ir(III) cation and host matrix used.)

Section 4: Experimental Protocols

Protocol A: Synthesis & Counterion Exchange for Bulky Borate Ir(III) Complexes

Objective: Convert a non-sublimable PF6−​ complex into a highly stable, sublimable [BArF24​]− complex.

  • Dimer Cleavage: Dissolve the chloro-bridged iridium dimer [Ir(C∧N)2​(μ−Cl)]2​ (0.1 mmol) and the ancillary ligand (0.22 mmol) in a mixture of dichloromethane (30 mL) and methanol (10 mL).

  • Heating: Stir the mixture at 50 °C for 8 hours under a nitrogen atmosphere to form the intermediate complex.

  • Solvent Removal: Evaporate the solvent under reduced pressure and redissolve the solid in 20 mL of pure methanol.

  • Counterion Exchange (Self-Validating Step): Dissolve sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ( NaBArF24​ , 0.2 mmol) in 10 mL of deionized water. Add this dropwise to the methanol solution under vigorous stirring. Validation: The bulky borate complex will immediately precipitate due to its lower solubility in the aqueous mixture, visually confirming the success of the ion exchange[1].

  • Purification: Filter the precipitate, wash with water, and purify via column chromatography (using an n-hexane/dichloromethane eluent) to yield the highly stable cationic Ir(III) borate complex.

Protocol B: Vacuum Thermal Evaporation (VTE) of Borate Ir(III) Emitters

Objective: Deposit the synthesized complex without thermal degradation.

  • Preparation: Load the purified [BArF24​]− Ir(III) complex into a Radak furnace or standard alumina effusion cell.

  • Vacuum: Pump the deposition chamber down to a base pressure of ≤5×10−6 Torr.

  • Pre-conditioning: Slowly ramp the source temperature at 1 °C/min to 150 °C to outgas any residual solvent or moisture.

  • Sublimation: Increase the temperature to the sublimation point (typically 220–280 °C for [BArF24​]− complexes). Monitor the Quartz Crystal Microbalance (QCM) for a stable deposition rate.

  • Co-deposition: Co-evaporate the Ir(III) complex with your chosen host matrix (e.g., DIC-TRZ or TCTA) at a strictly controlled doping concentration (typically 2-5 wt%) to prevent anionic migration and self-quenching[1],[4].

Section 5: Decision Pathway for Thermal Mitigation

Use the following logical workflow to diagnose and resolve thermal stability issues in your OLED fabrication process.

G Start Thermal Degradation Observed in VTE CheckType Is the Ir(III) complex Cationic or Neutral? Start->CheckType Cationic Cationic (e.g., [Ir(ppy)2(bpy)]+) CheckType->Cationic Neutral Neutral (e.g., FIr6) CheckType->Neutral Counterion Check Counterion Size Cationic->Counterion HostSystem Check Host System Neutral->HostSystem SmallIon Small (PF6-, BF4-) Counterion->SmallIon Exchange Exchange with Bulky Borate (e.g., [BArF24]-) SmallIon->Exchange Success Stable Sublimation & High EQE OLED Exchange->Success SingleHost Single Host HostSystem->SingleHost CoHost Use Bipolar Co-Host (e.g., TcTa:mCPPO1) SingleHost->CoHost CoHost->Success

Diagnostic workflow for mitigating thermal degradation of Ir(III) emitters during OLED fabrication.

References

  • [1] Orange-red- and white-emitting diodes fabricated by vacuum evaporation deposition of sublimable cationic iridium complexes. Journal of Materials Chemistry C (RSC Publishing). 1

  • [3] High-Efficiency Organic Light-Emitting Diodes Based on Sublimable Cationic Iridium(III) Complexes with Sterically Hindered Spacers. ACS Photonics. 3

  • [2] Key properties of OLEDs with FIr6 doped into different host systems. ResearchGate. 2

  • [4] Highly efficient blue-green organic light-emitting diodes by controlling anionic migration of cationic iridium(III) complexes. Journal of Materials Chemistry C (RSC Publishing). 4

Sources

Reference Data & Comparative Studies

Validation

comparing borate iridium(iii) and ruthenium(ii) bipyridine photocatalysts

Comparative Guide: Borate Iridium(III) vs. Ruthenium(II) Bipyridine Photocatalysts Executive Summary For researchers and drug development professionals, selecting the appropriate transition-metal photocatalyst dictates t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Borate Iridium(III) vs. Ruthenium(II) Bipyridine Photocatalysts

Executive Summary

For researchers and drug development professionals, selecting the appropriate transition-metal photocatalyst dictates the thermodynamic limits and mechanistic pathways of a photochemical transformation. This guide objectively compares two foundational classes of photocatalysts: Ruthenium(II) bipyridine complexes (prototypically [Ru(bpy)3​]2+ ) and Borate Iridium(III) complexes (prototypically FIr6, which utilizes a tetrakis(1-pyrazolyl)borate ancillary ligand).

While [Ru(bpy)3​]2+ is celebrated for its balanced redox potentials and broad visible-light absorption, borate Ir(III) complexes are engineered for extremes. The rigid borate ligand and fluorinated cyclometalating ligands in FIr6 dramatically widen the HOMO-LUMO gap, providing exceptionally high triplet energies and potent excited-state oxidation capabilities necessary for thermodynamically challenging transformations.

Mechanistic & Photophysical Profiling

Understanding the causality behind catalyst selection requires analyzing their excited-state dynamics and structural design.

  • Ruthenium(II) Bipyridine ( [Ru(bpy)3​]2+ ): The d6 Ru(II) center coordinated by three bipyridine ligands forms a highly stable, coordinatively saturated 18-electron complex[1]. Upon irradiation with blue light (~450 nm), it undergoes a metal-to-ligand charge transfer (MLCT). The heavy-atom effect of ruthenium ensures near-quantitative intersystem crossing (ISC) to a long-lived triplet state (*Ru(II))[2]. Its excited-state potentials ( E1/2​(∗II/I)=+0.77 V and E1/2​(III/∗II)=−0.81 V vs SCE) make it a versatile, balanced catalyst for standard atom-transfer radical addition (ATRA)[3].

  • Borate Iridium(III) (FIr6): The inclusion of the strongly electron-withdrawing 2,4-difluorophenylpyridine ligands stabilizes the HOMO, while the rigid, sterically demanding tetrakis(1-pyrazolyl)borate ancillary ligand minimizes non-radiative decay pathways. This structural causality results in a massive triplet energy (~2.73 eV) and absorption shifted into the deep-blue/UV region[4]. FIr6 is an exceptionally strong photooxidant, capable of oxidizing highly stable substrates or engaging in high-energy triplet-triplet energy transfer (TTET) that [Ru(bpy)3​]2+ cannot access.

Table 1: Quantitative Comparison of Prototypical Complexes
PropertyRuthenium(II) Bipyridine ( [Ru(bpy)3​]Cl2​ )Borate Iridium(III) (FIr6)
Electronic Structure d6 , 18-electron d6 , 18-electron
Absorption λmax​ ~452 nm (Blue/Visible)~380 nm (UV/Deep Blue)
Triplet Energy ( ET​ ) ~2.1 eV[5]~2.73 eV[4]
Excited State Lifetime ~1.1 µs~1.5 - 2.0 µs
E1/2​(M∗/M−) +0.77 V vs SCE (Moderate Oxidant)[3]> +1.2 V vs SCE (Strong Oxidant)
E1/2​(M+/M∗) -0.81 V vs SCE (Moderate Reductant)[3]~ -2.6 V vs SCE (Weak Reductant)
Primary Application Balanced photoredox, standard ATRAHard oxidations, high-energy TTET

Visualizing the Photoredox Pathways

QuenchingPathways cluster_Ru Ruthenium(II) Bipyridine Balanced Redox cluster_Ir Borate Iridium(III) (FIr6) Strong Photooxidant Ru_GS [Ru(bpy)3]2+ Ground State Ru_ES *[Ru(bpy)3]2+ Excited State (2.1 eV) Ru_GS->Ru_ES 450 nm Light Ru_Red [Ru(bpy)3]+ Reduced State Ru_ES->Ru_Red +e- (Reductive Quenching) Ru_Red->Ru_GS -e- to Substrate Ir_GS FIr6 Ground State Ir_ES *FIr6 Excited State (2.7 eV) Ir_GS->Ir_ES 380 nm Light Ir_Red FIr6- Reduced State Ir_ES->Ir_Red +e- (Hard Oxidation) Ir_Red->Ir_GS -e- to Acceptor

Caption: Primary reductive quenching pathways for Ru(II) and Borate Ir(III) photocatalysts.

Experimental Protocols & Self-Validating Workflows

The choice between these catalysts dictates the reaction mechanism. For instance, in the sulfonylation of unactivated olefins, [Ru(bpy)3​]2+ operates via a standard ATRA pathway because it lacks the oxidation potential to oxidize the intermediate benzylic radical to a carbocation. Conversely, strong Ir(III) photooxidants oxidize the radical into a carbocation, switching the pathway from simple addition to a cascade cyclization[3].

Below are self-validating protocols designed to leverage the unique properties of each catalyst.

Protocol A: Visible-Light Photoredox ATRA using [Ru(bpy)3​]Cl2​

Objective: Mild C-C bond formation via reductive quenching.

  • Preparation: In a nitrogen-filled glovebox, add [Ru(bpy)3​]Cl2​ (1.0 mol%), the olefin substrate (1.0 equiv), and the alkyl halide (1.5 equiv) to an oven-dried borosilicate vial.

  • Solvent Addition: Dissolve the mixture in degassed acetonitrile (0.1 M).

    • Causality: Acetonitrile possesses a wide electrochemical window, stabilizing the polar Ru(I)/Ru(III) intermediates while preventing unwanted solvent-radical side reactions.

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with a 450 nm blue LED array at room temperature for 12 hours. Ensure a cooling fan maintains ambient temperature to prevent thermal background reactions.

  • Validation: Monitor the reaction via GC-MS. The exclusive presence of the uncyclized addition product validates the balanced, moderate redox nature of the Ru(II) catalyst, confirming it did not over-oxidize the intermediate.

Protocol B: High-Energy Photooxidation using FIr6

Objective: Oxidation of high-oxidation-potential substrates or triplet-triplet energy transfer (TTET).

  • Preparation: In a glovebox, combine FIr6 (2.0 mol%), the unactivated substrate (1.0 equiv), and a suitable terminal oxidant or electron acceptor in a quartz vial .

  • Solvent Addition: Add degassed trifluorotoluene ( α,α,α -trifluorotoluene) (0.05 M).

    • Causality: Fluorinated solvents are highly resistant to oxidation by the extremely potent FIr6 excited state, preventing solvent degradation.

  • Irradiation: Irradiate using a 380-400 nm deep-blue/UV LED.

    • Causality: Standard borosilicate glass strongly attenuates wavelengths below 400 nm. Using a quartz vial ensures the FIr6 catalyst is not starved of the high-energy photons required to reach its 2.73 eV triplet state.

  • Validation: Analyze via NMR. The formation of cascade cyclization products confirms the generation of the intermediate carbocation, directly validating the high oxidative potential of the borate Ir(III) system.

ExpWorkflow Prep Glovebox Prep Catalyst + Substrate Solvent Solvent Addition Degassed MeCN or PhCF3 Prep->Solvent Irrad LED Irradiation 450nm (Ru) or 380nm (Ir) Solvent->Irrad Analysis Reaction Analysis GC-MS / NMR Irrad->Analysis

Caption: Standardized experimental workflow for comparative photoredox catalysis screening.

Decision Matrix for Catalyst Selection

  • Choose [Ru(bpy)3​]2+ when:

    • Performing standard ATRA, reductive dehalogenations, or cross-coupling reactions where moderate potentials are sufficient.

    • Cost and earth-abundance (relative to Iridium) are priorities for scale-up.

    • Working strictly with standard blue LEDs (450-470 nm) and borosilicate glassware.

  • Choose Borate Iridium(III) (FIr6) when:

    • The substrate has a highly positive oxidation potential that Ru(II) cannot breach.

    • The reaction mechanism requires the generation of carbocations from radical intermediates via a second oxidation event.

    • Driving high-energy Triplet-Triplet Energy Transfer (TTET) reactions that require ET​>2.5 eV .

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry for Validating Borate Iridium(III) Complex Purity

Introduction: The Imperative of Purity in Advanced Iridium(III) Chemistry Iridium(III) complexes are at the forefront of innovation in fields ranging from photodynamic therapy and bioimaging to organic light-emitting dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Advanced Iridium(III) Chemistry

Iridium(III) complexes are at the forefront of innovation in fields ranging from photodynamic therapy and bioimaging to organic light-emitting diodes (OLEDs) and catalysis.[1][2] Their unique photophysical properties and tunable reactivity make them exceptional candidates for next-generation technologies. However, the translation of these promising compounds from the laboratory to real-world applications hinges on an unassailable foundation: chemical purity. Even trace impurities can dramatically alter catalytic activity, quench luminescence, or introduce unforeseen toxicity, rendering experimental data unreliable and compromising product performance.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of a particularly interesting class of these compounds: borate iridium(III) complexes. As a senior application scientist, my goal is not merely to present protocols but to illuminate the scientific rationale behind them. We will explore why mass spectrometry (MS) has become an indispensable tool in the organometallic chemist's arsenal, offering unparalleled sensitivity and structural insight. We will dissect a self-validating workflow that combines high-resolution mass spectrometry with orthogonal techniques to build an undeniable case for a compound's identity and purity.

Pillar 1: The Power of Mass Spectrometry for Organometallic Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique, meaning it can transfer large, thermally fragile molecules like organometallic complexes from solution into the gas phase as intact ions with minimal fragmentation.[3] This makes it exceptionally well-suited for analyzing iridium(III) complexes. However, interpreting the resulting spectra requires a nuanced understanding beyond what is typical for small organic molecules.

The Unmistakable Iridium Isotopic Signature

The most powerful, built-in validation tool when analyzing iridium compounds is the element's natural isotopic distribution. Iridium consists of two stable isotopes: ¹⁹¹Ir (37.3%) and ¹⁹³Ir (62.7%) .[4][5] This fixed ratio produces a highly characteristic doublet pattern in the mass spectrum where the peak for the ¹⁹³Ir isotopologue is approximately 1.68 times taller than the ¹⁹¹Ir peak.[6][7][8] The precise spacing and intensity ratio of this pattern provide a definitive fingerprint for any ion containing a single iridium atom.[9] Any deviation from this pattern is a red flag, immediately suggesting the presence of an impurity or a misassigned peak.

Navigating Ionization and Adduct Formation

Organometallic complexes rarely appear in a mass spectrum as a simple molecular ion (M⁺). During the ESI process, they are more likely to be observed as protonated molecules ([M+H]⁺), or as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[9] For anionic species like borate complexes, the negative ion mode is often more informative, revealing deprotonated molecules ([M-H]⁻) or adducts with anions from the solvent or buffer, such as chloride ([M+Cl]⁻).[9][10] A comprehensive analysis therefore necessitates acquiring data in both positive and negative ionization modes to capture all possible ionic species.[11]

Pillar 2: A Step-by-Step Experimental Protocol for ESI-MS Analysis

This protocol outlines a robust methodology for the purity analysis of a novel borate iridium(III) complex using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

Objective: To confirm the molecular formula and assess the purity of a synthesized borate iridium(III) complex.

Methodology:

  • Sample Preparation (The Foundation of Good Data):

    • Step 1.1: Dissolve the borate iridium(III) complex sample in a high-purity solvent system. A 1:1 (v/v) mixture of methanol and water is often a good starting point for achieving solubility and promoting efficient ionization.[11]

    • Step 1.2: Prepare a stock solution at a concentration of approximately 1 mg/mL. The causality here is to create a well-dissolved, homogenous sample from which accurate dilutions can be made.

    • Step 1.3: Perform serial dilutions of the stock solution using the same solvent system to achieve a final working concentration of 1-10 µg/mL. Rationale: This concentration range is optimal for modern ESI sources, preventing detector saturation while ensuring sufficient signal intensity. Overly concentrated samples can lead to ion suppression, where the primary analyte signal is diminished by other, more easily ionized species.

    • Step 1.4: Filter the final solution through a 0.22 µm syringe filter directly into a clean autosampler vial. Rationale: This is a critical, non-negotiable step to remove any particulate matter that could clog the delicate tubing and emitter tip of the mass spectrometer, preventing costly downtime.

  • Instrumentation and Data Acquisition (Maximizing Information Content):

    • Step 2.1: Calibrate the mass spectrometer using a known calibration standard immediately prior to analysis. Rationale: High-resolution instruments must be properly calibrated to achieve the sub-ppm mass accuracy required to confidently assign molecular formulas.

    • Step 2.2: Set up two acquisition methods: one in positive ion mode and one in negative ion mode. Rationale: As borate complexes are anionic, the primary molecular ion is expected in the negative mode.[10][12] However, the iridium complex fragment or adducts may be observed in the positive mode. A comprehensive analysis always checks both polarities.

    • Step 2.3: Utilize the following instrumental parameters as a starting point, optimizing as needed:

      • Ionization Source: Electrospray Ionization (ESI)

      • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

      • Source Temperature: 120 °C

      • Mass Range: m/z 100 - 2000. Rationale: This wide range ensures capture of the expected molecular ion as well as potential fragments, impurities, or higher-mass adducts.

      • Analysis Mode: Direct infusion at 5-10 µL/min. For samples suspected of containing multiple components, coupling with liquid chromatography (LC-MS) is essential for separation prior to MS analysis.[11]

  • Data Analysis (A Self-Validating Interpretation):

    • Step 3.1: In the acquired spectrum, locate the most abundant peaks. For each peak of interest, perform a high-resolution mass extraction.

    • Step 3.2 (Trustworthiness Check 1): Compare the experimental isotopic pattern of the peak to the theoretically calculated pattern for the proposed borate iridium(III) complex formula. Software packages can generate this theoretical pattern. The visual match and the goodness-of-fit score should be excellent, confirming the presence of one iridium atom.[9]

    • Step 3.3 (Trustworthiness Check 2): Calculate the mass error between the measured monoisotopic mass and the theoretical mass. The error should be less than 5 ppm. This high mass accuracy provides strong evidence for the proposed elemental composition.

    • Step 3.4: Scrutinize the spectrum for any other significant peaks. Analyze their mass and isotopic patterns to identify potential impurities, such as unreacted starting materials, side-products, or solvent adducts. Purity can be estimated based on the relative intensity of the main product peak versus impurity peaks, though this is semi-quantitative as ionization efficiencies differ between compounds.

Visualizing the Mass Spectrometry Workflow

ESI_MS_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis p1 Dissolve Sample (1 mg/mL Stock) p2 Dilute to Working Conc. (1-10 µg/mL) p1->p2 p3 Filter Sample (0.22 µm Syringe Filter) p2->p3 a1 Instrument Calibration p3->a1 a2 Acquire Data (Positive & Negative ESI) a1->a2 d1 Identify Molecular Ion a2->d1 d2 Validate Isotopic Pattern (Compare to Theory) d1->d2 d3 Confirm Accurate Mass (< 5 ppm error) d2->d3 d4 Identify Impurities d3->d4 result Purity & Identity Confirmed d4->result Decision_Tree start Goal of Analysis q1 Confirm Molecular Formula? start->q1 q2 Determine 3D Structure? q1->q2 Yes a1 High-Resolution MS (Accurate Mass & Isotope Pattern) q1->a1 No a3 Elemental Analysis (Bulk Composition) q1->a3 No q3 Quantify Purity? q2->q3 Yes a2 NMR Spectroscopy (Connectivity Analysis) q2->a2 No q3->a1 No, just screen a4 Quantitative NMR (qNMR) (with Internal Standard) q3->a4 Yes a5 LC-MS (Relative Purity by Area %) q3->a5 Yes

Sources

Validation

A Comparative Guide to the Steady-State Emission of Borate Iridium(III) Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Borate Iridium(III) Complexes Cyclometalated iridium(III) complexes have garnered significant attention due to their...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Borate Iridium(III) Complexes

Cyclometalated iridium(III) complexes have garnered significant attention due to their exceptional photophysical properties, including high phosphorescence quantum yields, tunable emission wavelengths, and long-lived excited states.[1] These characteristics make them prime candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) to photoredox catalysis and bioimaging.[2] The introduction of boron-containing moieties—such as triarylboranes, boronic acids, and carboranes—into the ligand framework of these complexes has emerged as a powerful strategy for fine-tuning their electronic and photoluminescent properties.[3][4][5]

Boron's unique electronic features, such as the vacant p-orbital in three-coordinate organoboron compounds, can significantly influence the intramolecular charge transfer (ICT) characteristics of the iridium complex.[3] This guide will explore the steady-state emission profiles of distinct classes of borate iridium(III) derivatives, providing a comparative analysis of their performance and the underlying photophysical principles.

Comparative Analysis of Steady-State Emission Properties

The incorporation of different borate functionalities onto the ligands of iridium(III) complexes leads to a diverse range of emission characteristics. Below is a comparative summary of the key photophysical data for representative examples of triarylborane, boronic acid, and carborane-containing iridium(III) derivatives.

Complex TypeRepresentative Complex/ReferenceEmission Maxima (λem) [nm]Photoluminescence Quantum Yield (ΦPL) [%]Excited-State Lifetime (τ) [μs]Key Features & Insights
Triarylborane Ir(ppy)2(bpy-B(Mes)2)~580 (in solution)High~2.0The triarylborane acts as an electron-withdrawing group, influencing the energy of the molecular orbitals and often leading to red-shifted emission.[3] These complexes can also exhibit sensitivity to fluoride ions, which bind to the boron center and modulate the emission.
Boronic Acid [Ir(ppy)2(pz-py-B(OH)2)]+~490-530 (pH-dependent)VariableNot always reportedThe emission of these complexes is often pH-sensitive due to the equilibrium between the boronic acid and the anionic boronate form.[4] This property makes them suitable for sensing applications, particularly for carbohydrates.[6]
nido-Carborane Zwitterionic Ir(III) complexes466-494 (in PMMA film)88-955.11-6.38 (at 77 K)The weakly coordinating nido-carborane anion can lead to highly robust and luminescent complexes with blue-shifted emission.[7] The bulky nature of carboranes can also suppress non-radiative decay pathways, leading to high quantum yields.[5]

Table 1: Comparative Steady-State Emission Data for Borate Iridium(III) Derivatives. This table summarizes key photophysical parameters for different classes of borate-containing iridium(III) complexes, highlighting the influence of the boron moiety on their emission properties. Data is compiled from various sources for illustrative comparison.[3][4][5][6][7]

The Influence of the Borate Moiety: A Mechanistic Perspective

The diverse emission profiles observed in borate iridium(III) derivatives can be attributed to the distinct electronic influence of each type of boron-containing ligand. Time-Dependent Density Functional Theory (TD-DFT) calculations are often employed to understand the nature of the electronic transitions responsible for their photophysical behavior.[8][9][10]

In many cyclometalated iridium(III) complexes, the emission originates from a triplet metal-to-ligand charge transfer (³MLCT) state.[11] The introduction of a borate group can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color.

For instance, the electron-deficient nature of a triarylborane can lower the LUMO energy, leading to a smaller HOMO-LUMO gap and a red-shift in the emission spectrum. Conversely, the anionic character of a nido-carborane can raise the energy of the metal-centered orbitals, resulting in a blue-shift.

G Influence of Borate Ligands on Iridium(III) Complex Emission cluster_1 Ligand System cluster_2 Resulting Emission Ir_core Ir(III) Center (d-orbitals) Cyclometalating_Ligand Cyclometalating Ligand (π and π* orbitals) Ir_core->Cyclometalating_Ligand ³MLCT Emission Tuned Phosphorescence (Color, Quantum Yield, Lifetime) Borate_Moiety Borate Moiety (e.g., Triarylborane, Boronic Acid, Carborane) Cyclometalating_Ligand->Borate_Moiety Intra-ligand Charge Transfer (ILCT) Borate_Moiety->Ir_core Electronic Perturbation

Figure 1: Modulation of Emission by Borate Ligands. This diagram illustrates how borate moieties electronically perturb the iridium(III) core and the cyclometalating ligands, influencing the nature of the excited states and ultimately tuning the phosphorescent emission.

Experimental Protocols: A Guide to Characterization

Accurate and reproducible characterization of the steady-state emission properties is crucial for comparing different borate iridium(III) derivatives. The following section provides a detailed, step-by-step methodology for measuring photoluminescence spectra and quantum yields.

Protocol: Determination of Photoluminescence Quantum Yield (ΦPL) using an Integrating Sphere

This protocol describes the measurement of the absolute photoluminescence quantum yield of a borate iridium(III) complex in solution using an integrating sphere, a method that captures all emitted light, leading to high accuracy.[12]

Instrumentation:

  • Fluorometer equipped with an integrating sphere (e.g., Hamamatsu C9920-02).[12]

  • Excitation source (e.g., Xenon lamp or laser).

  • Spectrometer with a CCD detector.

  • Quartz cuvettes (1 cm path length).

  • Nitrogen or argon gas for deoxygenation.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the iridium(III) complex in a suitable deaerated solvent (e.g., dichloromethane, acetonitrile). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 15-20 minutes, as dissolved oxygen can quench the phosphorescence.

  • Blank Measurement (Scattered Light):

    • Fill a quartz cuvette with the deaerated solvent.

    • Place the cuvette in the sample holder within the integrating sphere.

    • Excite the sample at the desired wavelength and record the spectrum of the scattered excitation light. This serves as the reference.

  • Sample Measurement (Emitted Light):

    • Replace the blank cuvette with the cuvette containing the deoxygenated sample solution.

    • Excite the sample at the same wavelength used for the blank measurement.

    • Record the emission spectrum. The spectrum will contain both the emitted light from the sample and the non-absorbed scattered excitation light.

  • Data Analysis:

    • The absolute quantum yield (ΦPL) is calculated by the instrument software using the following principle: ΦPL = (Number of emitted photons) / (Number of absorbed photons)

    • This is determined by comparing the integrated intensity of the emission peak(s) to the difference in the integrated intensity of the scattered excitation light between the blank and the sample measurements.

Figure 2: Workflow for Quantum Yield Measurement. A step-by-step workflow for the determination of photoluminescence quantum yield using an integrating sphere.

Conclusion and Future Outlook

The incorporation of borate moieties into iridium(III) complexes provides a versatile platform for the rational design of phosphorescent materials with tailored emission properties. Triarylborane derivatives offer a route to red-shifted emitters with potential sensing capabilities, while boronic acid-functionalized complexes are well-suited for pH and carbohydrate sensing. Furthermore, the use of carborane ligands has proven to be an effective strategy for achieving highly efficient, blue-emitting materials.

Future research in this area will likely focus on the development of novel borate-containing ligands to further expand the accessible range of emission colors and to enhance the stability and efficiency of these complexes. The exploration of their applications in areas such as theranostics, where both imaging and therapeutic functions are combined, represents a particularly promising avenue for these fascinating molecules.

References

  • Lee, C., et al. (2016). Blue Phosphorescent Zwitterionic Iridium(III) Complexes Featuring Weakly Coordinating nido-Carborane-Based Ligands. Journal of the American Chemical Society.
  • Ishida, H., et al. (2007). Photophysical study of iridium complexes by absolute photoluminescence quantum yield measurements using an integrating sphere. Review of Scientific Instruments.
  • Williams, J. A. G., et al. (2014). Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC. Inorganic Chemistry.
  • Wang, S., et al. (2021). Vacuum–Sublimable Ionic Yellow Phosphorescent Iridium(III) Complexes with Broad Emission for White Electroluminescence.
  • Bari, S., et al. (2021). Study of a phosphorescent cationic iridium(III) complex displaying a blue-shift in crystals. CrystEngComm.
  • Zhao, Q., et al. (2016). A Convenient Approach To Synthesize o-Carborane-Functionalized Phosphorescent Iridium(III) Complexes for Endocellular Hypoxia Imaging. Chemistry – A European Journal.
  • Kozhevnikov, V. N., et al. (2015). Experimental setup for photoluminescence measurements and their results. Journal of Luminescence.
  • Karges, J., et al. (2020). Luminescent iridium(iii)
  • El-Sayed, M. A., et al. (2018). TD-DFT study of the absorption and emission spectra of blue to red phosphorescent Ir(III) complexes. Journal of Ovonic Research.
  • Li, F., et al. (2013). Variable Photophysical Properties of Phosphorescent Iridium(III) Complexes Triggered by closo- and nido-Carborane Substitution. Inorganic Chemistry.
  • Yan, L., et al. (2013). Carborane tuning of photophysical properties of phosphorescent iridium(III) complexes.
  • Lesniewski, M., et al. (2024). Theoretical Investigation of Iridium Complex with Aggregation-Induced Emission Properties.
  • Karges, J., et al. (2020). Luminescent iridium(iii)
  • DeYonker, N. J., et al. (2017).
  • Bai, F., et al. (2018). Density functional theory investigation on iridium(III) complexes for efficient blue electrophosphorescence. RSC Advances.
  • Zhang, J., et al. (2021). TD-DFT Calculation Results of the Excited States of Iridium(III) Solvent Complexes in This Work. Molecules.
  • Chi, Y., & Chou, P.-T. (2010). Synthesis and photoluminescence of iridium(iii)
  • He, H., et al. (2023). Photoactivation of Boronic Acid Prodrugs via a Phenyl Radical Mechanism: Iridium(III) Anticancer Complex as an Example. Journal of the American Chemical Society.
  • Costa, R. D., et al. (2014). Blue-Green Iridium(III) Emitter and Comprehensive Photophysical Elucidation of Heteroleptic Cyclometalated Iridium(III) Complexes. Inorganic Chemistry.
  • Kumar, S., et al. (2007). SYNTHESIS AND CHARACTERIZATION OF IRIDIUM COMPLEX FOR GREEN ORGANIC LIGHT EMITTING DEVICES. Pramana.
  • Thompson, M. E., et al. (2011). Synthesis and photoluminescence of iridium(III)
  • Umakoshi, K., et al. (2015). Covalently Linked Triarylborane–Iridium(III) Complex as a Photocatalyst for CO2 Reduction.
  • Fukumoto, R., et al. (2015). Covalently linked triarylborane-iridium(III) complex as a photocatalyst for CO2 reduction.
  • Dietzek, B., et al. (2016). Ultrafast Excited State Dynamics of Iridium(III) Complexes and their Changes upon Immobilisation onto Titanium Dioxide Layers. Physical Chemistry Chemical Physics.
  • Stufkens, D. J., et al. (2012). Tunability of triplet excited states and photophysical behaviour of bis-cyclometalated iridium(iii) complexes with imidazo[4,5-f][7][13]phenanthroline. Dalton Transactions.

Sources

Safety & Regulatory Compliance

Safety

borate iridium(III) proper disposal procedures

As a Senior Application Scientist, I understand that handling advanced organometallic compounds like borate iridium(III) complexes—such as the deep-blue phosphorescent emitter FIr6 (Bis(2,4-difluorophenylpyridinato)tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling advanced organometallic compounds like borate iridium(III) complexes—such as the deep-blue phosphorescent emitter FIr6 (Bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate iridium(III))—requires a rigorous approach to both operational use and end-of-life disposal. These materials are highly valued in OLED development and photoredox catalysis for their high triplet energy and thermal stability[1][2]. However, the very properties that make them effective (robust metal-ligand bonds, fluorination, and heavy metal cores) make their disposal a complex logistical challenge.

Direct landfilling of these complexes is strictly prohibited due to the environmental persistence of fluorinated ligands and the leaching risk of heavy transition metals[3][4]. To build a truly safe and compliant laboratory environment, researchers must understand the causality behind disposal protocols. This guide provides the mechanistic rationale, operational workflows, and EPA-compliant procedures for the safe disposal of borate iridium(III) complexes.

Physicochemical Hazard Profile

To design an effective disposal strategy, we must first deconstruct the molecule into its constituent hazards. The table below summarizes the quantitative and qualitative data that dictate our handling procedures.

Component / PropertyHazard ClassificationCausality & Disposal Implication
Iridium(III) Core Heavy Metal ToxicityAccumulates in biological systems. Post-incineration, Ir remains in the fly ash, requiring stabilization before landfilling[4][5].
Fluorinated Ligands Environmental PersistenceResists natural degradation. Thermal destruction releases toxic hydrogen fluoride (HF) gas, necessitating acid gas scrubbers[3][5].
Pyrazolylborate Reactive ParticulateCombustion yields boron oxide. Requires high-efficiency particulate air (HEPA) filtration in the incinerator exhaust[3].
Powder Form Inhalation HazardFine particulate organometallics can be easily aerosolized. Mandates wet-wiping or HEPA vacuuming during spills[6].

Mechanistic Rationale for Disposal Strategy

The EPA’s Land Disposal Restrictions (LDR) prohibit the dilution of metal-bearing restricted wastes as a substitute for adequate treatment[4]. Because borate iridium(III) complexes contain significant organic content, they cannot simply be stabilized and landfilled like purely inorganic salts.

The scientifically sound method for destruction is high-temperature chemical incineration [3]. By dissolving the solid complex in a combustible solvent, we facilitate controlled injection into an incinerator. The intense heat breaks the robust carbon-fluorine and metal-ligand bonds. However, because this process generates HF gas and iridium/boron ash, the waste must be explicitly labeled so the disposal facility routes it to an incinerator equipped with alkaline acid-gas scrubbers and electrostatic precipitators (fly ash filters)[3][5].

Disposal Workflow Visualization

G A Borate Ir(III) Waste Generation B Physical State? A->B C Dissolve in Combustible Solvent (<5% w/v) B->C Liquid/Extract D Collect in Sealed HDPE Container B->D Solid Powder E Label: Heavy Metal & Fluorinated Organometallic C->E D->E F Secondary Containment (Cool, Dry, Dark) E->F G Chemical Incinerator (HF Scrubbers & Ash Filters) F->G

Workflow for the segregation, labeling, and disposal of Borate Iridium(III) waste.

Standard Operating Procedure: Waste Segregation & Preparation

This protocol ensures that waste is properly stabilized for transport and optimized for thermal destruction.

Step 1: Solid Waste Consolidation

  • Action: Sweep up solid borate iridium(III) waste using a dedicated anti-static brush. Never use compressed air.

  • Causality: Iridium trichloride derivatives and organometallic powders are severe inhalation hazards. Compressed air aerosolizes the heavy metal dust, dispersing it throughout the laboratory HVAC system[6].

Step 2: Solvent Dissolution (Incineration Prep)

  • Action: Dissolve the collected solid in a combustible, halogen-free solvent (e.g., ethanol or acetone) to a concentration of <5% w/v[3].

  • Causality: Solid organometallics can combust unevenly. Dissolving them in a combustible solvent allows waste management facilities to inject the mixture as a fine aerosol into the incinerator, ensuring complete, uniform thermal destruction of the fluorinated ligands[3].

  • Self-Validation Check: Visually inspect the solution against a white background. A completely transparent, homogeneous solution confirms full complex dissolution, ensuring no particulate iridium will clog the incinerator's injection nozzles.

Step 3: Containment and Labeling

  • Action: Transfer the solution into a high-density polyethylene (HDPE) container. Affix a hazardous waste tag explicitly stating: "Heavy Metal Organometallic Waste (Iridium) - Contains Fluorine and Boron."

  • Causality: HDPE prevents moisture ingress and solvent degradation. The explicit labeling is a legal requirement; it alerts the disposal facility that combustion will generate corrosive HF gas and heavy metal ash, mandating the use of specific scrubber-equipped incinerators[5].

Standard Operating Procedure: Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental transfer and personnel exposure.

Step 1: Isolation and PPE

  • Action: Evacuate non-essential personnel. Don an N95/P100 particulate respirator, heavy-duty nitrile gloves, and chemical splash goggles[3][6].

  • Causality: The primary acute risk of borate iridium(III) powder is respiratory tract irritation and mucous membrane damage[3].

Step 2: Dust Suppression and Collection

  • Action: Cover the spilled powder with a damp absorbent pad to suppress dust generation. Vacuum the area exclusively using a vacuum equipped with a High-Efficiency Particulate Air (HEPA) filter[6].

  • Causality: Standard laboratory vacuums lack the filtration density to capture fine organometallic particulates, effectively exhausting toxic iridium dust back into the breathing zone[6].

Step 3: Surface Decontamination and Validation

  • Action: Wash the affected surface with a mild soap and water solution. Collect all wash water as hazardous aqueous waste[6].

  • Self-Validation Check: Because complexes like FIr6 are highly efficient deep-blue phosphorescent emitters (PLQY ~73%)[2], you can validate your cleanup by turning off the room lights and inspecting the spill area with a handheld UV lamp (365 nm). The total absence of blue luminescence confirms 100% decontamination of the complex[1][2].

Sources

Handling

Personal protective equipment for handling borate iridium(III)

Advanced Laboratory Safety Guide: Personal Protective Equipment and Handling Protocols for Borate Iridium(III) Photoredox Catalysts As a Senior Application Scientist, I frequently observe laboratories treating borate iri...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety Guide: Personal Protective Equipment and Handling Protocols for Borate Iridium(III) Photoredox Catalysts

As a Senior Application Scientist, I frequently observe laboratories treating borate iridium(III) complexes—such as [Ir(ppy)2​(dtbbpy)][B(C6​F5​)4​] or related tetrakis(pentafluorophenyl)borate salts—as standard transition metal reagents. This is a critical oversight. These compounds present a unique dual-hazard profile: the inherent heavy-metal toxicity of the iridium core combined with the severe phototoxicity of a highly efficient photoredox catalyst. This guide establishes definitive, self-validating protocols for selecting Personal Protective Equipment (PPE) and executing safe operational workflows, ensuring that failure at any single step is mitigated by the systemic design of the procedure.

The Causality of Hazard: Why Standard PPE is Insufficient

To design an effective safety protocol, we must first understand the mechanistic causality of the hazards involved.

  • Phototoxic ROS Generation : Iridium(III) complexes are engineered to absorb visible light (typically blue or green LEDs) and undergo metal-to-ligand charge transfer (MLCT), forming a long-lived triplet excited state. If this catalyst contacts unprotected skin or eyes and is subsequently exposed to ambient light, it will transfer energy to ambient triplet oxygen ( 3O2​ ), generating highly destructive Reactive Oxygen Species (ROS) such as singlet oxygen ( 1O2​ ) and superoxide anions 1. This localized photoredox cascade causes severe oxidative stress, cellular necrosis, and chemical burns 2.

  • The Borate Counterion Effect : Bulky fluorinated borate anions, such as tetrakis(pentafluorophenyl)borate ( [B(C6​F5​)4​]− ), are highly lipophilic. This lipophilicity significantly enhances the complex's ability to cross the stratum corneum (the outer skin layer) or ocular membranes. Furthermore, upon extreme thermal degradation, these fluorinated borates can release toxic boron oxide fumes and hydrogen fluoride (HF) 3.

Phototoxicity Ir Borate Iridium(III) Catalyst on Skin Excited Ir(III)* Triplet Excited State Ir->Excited Photon Absorption Light Visible Light (LED/Ambient) Light->Excited ROS Reactive Oxygen Species (ROS) Excited->ROS Energy Transfer (Type II Pathway) O2 Ambient O2 (Tissue) O2->ROS Damage Oxidative Stress & Tissue Necrosis ROS->Damage Cellular Attack

Mechanistic pathway of borate iridium(III) phototoxicity via light-induced ROS generation.

Quantitative PPE Selection Matrix

The selection of PPE must scale dynamically with the quantity of the catalyst and the energy of the irradiation source. The lipophilic borate counterion can act as a carrier solvent through degraded nitrile; therefore, immediate glove replacement upon contamination is mandatory.

Operation ScaleCatalyst MassGlove SpecificationEye & Face ProtectionBody & RespiratoryEngineering Controls
Analytical < 10 mgSingle Nitrile (min 5 mil)Standard safety glassesFlame-retardant lab coatStandard Fume Hood
Preparative 10 - 500 mgDouble Nitrile (change outer immediately if soiled)UV/Vis blocking goggles (OD > 4 at LED λ )Lab coat + Anti-static wrist strapFume Hood with Anti-static Ionizer
Process > 500 mgHeavy-duty Butyl over Nitrile innerFull face shield + UV/Vis blocking gogglesTyvek suit or chemical apron, N95/P100 maskStatic-dissipative Glovebox

Step-by-Step Operational Methodologies

Every protocol described below is a self-validating system: the safety of each step relies on the verified completion of the previous one.

Protocol A: Weighing and Dispensing

  • Preparation : Don double nitrile gloves, a flame-retardant lab coat, and standard safety glasses.

  • Environmental Control : Perform all weighing inside a certified fume hood or a static-dissipative glovebox. Borate salts are highly prone to static fly-away, which creates an immediate inhalation hazard.

  • Static Mitigation : Activate an anti-static ionizer fan directed at the balance pan. Use only non-sparking, conductive spatulas (e.g., grounded stainless steel).

  • Decontamination : Wipe down the balance and surrounding area with a lint-free wipe dampened with a polar aprotic solvent (e.g., acetone) immediately after dispensing. Causality note: Dry wiping can aerosolize the fine catalyst powder, bypassing respiratory defenses.

Protocol B: Photochemical Reaction Setup and Irradiation

  • Vessel Sealing : Ensure the reaction vessel (e.g., Schlenk tube or crimp-top vial) is completely sealed and purged with inert gas (N 2​ or Argon) before removing it from the fume hood.

  • Optical Shielding : Place the reaction vessel inside a photoreactor equipped with an opaque or amber-tinted light shield.

  • PPE Transition : Before activating the blue/green LED source, operators must don laser/LED safety goggles rated for the specific emission wavelength of the reactor (typically 400–450 nm for Ir(III) complexes).

  • Activation : Turn on the light source only after the shield is fully closed. Never look directly at the reaction mixture while illuminated; the combination of high-intensity light and potential aerosolized catalyst poses an extreme ocular hazard.

Workflow Start Initiate Procedure Weigh 1. Weighing & Dispensing (Fume Hood, Ionizer, Double Gloves) Start->Weigh Seal 2. Vessel Sealing & Purging (Inert Atmosphere) Weigh->Seal Irradiate 3. Photochemical Irradiation (Optical Shielding, LED Goggles) Seal->Irradiate Quench 4. Quenching & Workup (Fume Hood, Pressure Venting) Irradiate->Quench Dispose 5. Waste Segregation (Heavy Metal + Halogenated) Quench->Dispose

Self-validating operational workflow for the safe handling of photoredox catalysts.

Protocol C: Quenching and Workup

  • Deactivation : Turn off the light source and allow the vessel to cool to room temperature. Photochemical reactions generate localized heating and solvent vapor pressure buildup.

  • Ventilation : Transfer the sealed vessel back to the fume hood before opening.

  • Quenching : Slowly pierce the septum with a vent needle to release headspace pressure. If the reaction generated reactive radical intermediates, quench with an appropriate scavenger (e.g., TEMPO or a mild reductant) as dictated by the specific synthetic route.

Spill Response and Disposal Plan

  • Immediate Spill Response : If a spill occurs outside the fume hood, immediately extinguish all ambient room lights to prevent the photo-activation of the catalyst on surfaces or skin. Do NOT sweep dry powder. Cover the spill with an absorbent pad dampened with acetone to dissolve and capture the lipophilic complex. Place the contaminated absorbent into a sealed, opaque hazardous waste container.

  • Waste Disposal : Borate iridium(III) complexes must be disposed of as Heavy Metal / Halogenated Organic Waste . Do not mix with standard non-halogenated solvents due to the high fluorine content of the borate counterion (e.g., 20 fluorine atoms per BArF molecule). Clearly label the waste container with "Contains Iridium(III) and Fluorinated Borates."

References

  • Electrostatic Force-Enabled Microneedle Patches that Exploit Photoredox Catalysis for Transdermal Phototherapy. DigitalCommons@TMC.
  • Organic Heterojunction Nanoparticles: Photoinduced Charge Transfer and Melanin-Amplified ROS Generation for Melanoma Photodynamic Therapy. PMC - NIH.
  • (p-ISOPROPYLPHENYL)(p-METHYLPHENYL)IODONIUM TETRAKIS(PENTAFLUOROPHENYL)

Sources

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